molecular formula C23H32N4 B611379 TIQ-15

TIQ-15

Cat. No.: B611379
M. Wt: 364.5 g/mol
InChI Key: MYCKNKHATQGHEV-YADHBBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TIQ-15 is a potent and selective CXCR4 antagonist with good drug-like properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H32N4

Molecular Weight

364.5 g/mol

IUPAC Name

N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine

InChI

InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1

InChI Key

MYCKNKHATQGHEV-YADHBBJMSA-N

SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=CC=CC=C4CN3

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TIQ-15;  TIQ 15;  TIQ15; 

Origin of Product

United States

Foundational & Exploratory

TIQ-15: A Novel Tetrahydroisoquinoline-Based CXCR4 Antagonist for HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TIQ-15, a novel small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a critical co-receptor for the entry of X4-tropic and dual-tropic strains of Human Immunodeficiency Virus 1 (HIV-1) into host cells. The emergence of these viral strains, particularly in later stages of infection, is associated with accelerated disease progression and a decline in CD4+ T cell counts.[1][2] This guide details the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering a valuable resource for researchers in the fields of virology, immunology, and medicinal chemistry.

Core Compound Profile

This compound is a tetrahydroisoquinoline derivative that has demonstrated potent and specific inhibition of CXCR4-mediated HIV-1 entry.[3][4] Unlike some earlier CXCR4 antagonists that faced challenges with toxicity or off-target effects, this compound has shown a favorable preclinical profile, making it a promising candidate for further development.[5]

Quantitative Efficacy and Bioactivity

The biological activity of this compound has been characterized across a range of in vitro assays, demonstrating its potency against CXCR4-tropic HIV-1 and its effects on CXCR4 signaling pathways.

ParameterValueAssay/Cell TypeReference
Anti-HIV Activity
IC50 (HIV-1 NL4-3)13 nMRev-CEM-GFP-Luc reporter T cells
Inhibition of X4-tropic clinical isolatesPotentHuman PBMCs
Inhibition of dual-tropic clinical isolatesPotentHuman PBMCs
Inhibition of R5-tropic clinical isolatesModerateHuman PBMCs
CXCR4 Antagonism
IC50 (SDF-1α-mediated cAMP production)41 nMCXCR4-Glo cells
IC50 (SDF-1α-mediated chemotaxis)176 nMBlood resting CD4 T cells
IC50 (125I-SDF-1α binding)112 nMNot specified
IC50 (β-arrestin recruitment)19 nMNot specified
IC50 (CXCL12-mediated Ca2+ flux)3-10 nMNot specified
Cytotoxicity
TC50>50 µMRev-CEM-GFP-Luc cells

Mechanism of Action

This compound functions as an allosteric antagonist of CXCR4. It binds to a site on the receptor that is distinct from the binding site of the natural ligand, CXCL12 (also known as SDF-1α). This interaction prevents the conformational changes in CXCR4 that are necessary for the fusion of the HIV-1 envelope with the host cell membrane.

Inhibition of HIV-1 Entry

The primary antiviral mechanism of this compound is the blockade of CXCR4-mediated viral entry. This has been demonstrated in experiments using X4-tropic HIV-1 strains, where this compound effectively prevents the virus from entering and infecting CD4+ T cells. Importantly, this compound does not inhibit viral entry mediated by the CCR5 co-receptor, nor does it affect post-entry steps of the viral lifecycle.

Interference with CXCR4 Signaling

In addition to blocking viral entry, this compound also antagonizes the natural signaling functions of CXCR4 that are triggered by its ligand, CXCL12. This includes the inhibition of:

  • cAMP production: this compound blocks the CXCL12-induced decrease in cyclic adenosine monophosphate (cAMP) levels.

  • Cofilin activation: It prevents the activation of cofilin, a key protein involved in actin cytoskeleton rearrangements necessary for cell migration.

  • Chemotaxis: this compound inhibits the directed migration of T cells in response to a CXCL12 gradient.

The following diagram illustrates the CXCR4 signaling pathway and the points of inhibition by this compound.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV-1 gp120 HIV-1 gp120 CXCR4 CXCR4 HIV-1 gp120->CXCR4 binds CD4 CD4 HIV-1 gp120->CD4 binds CXCL12 CXCL12 CXCL12->CXCR4 binds G_protein Gαi/βγ CXCR4->G_protein activates Viral_Fusion Viral Fusion & Entry CXCR4->Viral_Fusion mediates CD4->CXCR4 conformational change AC Adenylyl Cyclase G_protein->AC inhibits Cofilin_Pathway Cofilin Pathway (Actin Dynamics) G_protein->Cofilin_Pathway activates cAMP cAMP AC->cAMP produces This compound This compound This compound->CXCR4 antagonizes

Caption: CXCR4 signaling pathway and this compound inhibition.

Dual-Tropic Activity and Synergy with Maraviroc

A notable feature of this compound is its activity against both X4-tropic and dual-tropic HIV-1 isolates. Furthermore, it exhibits moderate inhibitory activity against R5-tropic viruses and has been shown to act synergistically with the CCR5 antagonist, maraviroc. This suggests that a combination therapy of this compound and maraviroc could potentially block the entry of all major HIV-1 tropisms.

The logical relationship of this compound's activity spectrum is depicted below.

TIQ15_Activity_Spectrum This compound This compound X4-tropic HIV-1 X4-tropic HIV-1 This compound->X4-tropic HIV-1 Potent Inhibition Dual-tropic HIV-1 Dual-tropic HIV-1 This compound->Dual-tropic HIV-1 Potent Inhibition R5-tropic HIV-1 R5-tropic HIV-1 This compound->R5-tropic HIV-1 Moderate Inhibition Synergistic Inhibition Synergistic Inhibition This compound->Synergistic Inhibition Maraviroc Maraviroc Maraviroc->R5-tropic HIV-1 Potent Inhibition Maraviroc->Synergistic Inhibition Synergistic Inhibition->R5-tropic HIV-1 Enhanced Inhibition

Caption: this compound dual-tropic activity and synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of this compound.

HIV-1 Infection Assay (Rev-CEM-GFP-Luc Reporter Cells)

This assay quantifies the anti-HIV potency of this compound in a T-cell line.

  • Cells: Rev-CEM-GFP-Luc reporter cells, which express GFP and luciferase upon successful HIV-1 infection.

  • Virus: HIV-1(NL4-3) (X4-tropic).

  • Protocol:

    • Pre-treat Rev-CEM-GFP-Luc cells with varying concentrations of this compound (e.g., from 10 µM to 25.6 pM in a 5-fold dilution series) or DMSO (vehicle control) for 1 hour at 37°C.

    • Infect the pre-treated cells with HIV-1(NL4-3) for 2 hours.

    • Wash the cells to remove the virus and compound.

    • Culture the cells for 48-72 hours.

    • Analyze GFP expression using flow cytometry. Propidium iodide (PI) staining is used to exclude dead cells from the analysis.

  • Endpoint: The concentration of this compound that inhibits HIV-1 infection by 50% (IC50) is calculated.

The workflow for this assay is illustrated below.

HIV_Infection_Assay_Workflow Start Start Pre-treat_Cells Pre-treat Rev-CEM-GFP-Luc cells with this compound or DMSO (1 hr, 37°C) Start->Pre-treat_Cells Infect_Cells Infect cells with HIV-1(NL4-3) (2 hrs) Pre-treat_Cells->Infect_Cells Wash_Cells Wash cells to remove virus and compound Infect_Cells->Wash_Cells Culture_Cells Culture cells for 48-72 hrs Wash_Cells->Culture_Cells Analyze_GFP Analyze GFP expression by flow cytometry Culture_Cells->Analyze_GFP Calculate_IC50 Calculate IC50 value Analyze_GFP->Calculate_IC50 End End Calculate_IC50->End

Caption: HIV-1 infection assay workflow.

Viral Entry Assay (BlaM-Vpr-based)

This assay specifically measures the fusion and entry of HIV-1 into target cells.

  • Cells: CEM-SS cells.

  • Virus: HIV-1(NL4-3) containing a β-lactamase-Vpr (BlaM-Vpr) fusion protein.

  • Protocol:

    • Treat CEM-SS cells with this compound (e.g., 10 µM), a known CXCR4 antagonist like AMD3100 (10 µM), or DMSO for 1 hour at 37°C.

    • Infect the cells with BlaM-Vpr containing HIV-1(NL4-3) for 4 hours.

    • Load the cells with a fluorescent β-lactamase substrate (e.g., CCF2-AM).

    • Analyze the cells by flow cytometry. Cleavage of the substrate by BlaM-Vpr, which is delivered into the cytoplasm upon viral entry, results in a shift in fluorescence.

  • Endpoint: Inhibition of viral entry is determined by the reduction in the percentage of cells with cleaved substrate.

Chemotaxis Assay

This assay assesses the ability of this compound to block cell migration towards a chemoattractant.

  • Cells: Blood resting CD4 T cells.

  • Chemoattractant: SDF-1α (the natural ligand for CXCR4).

  • Protocol:

    • Isolate resting CD4 T cells from peripheral blood.

    • Pre-treat the cells with different concentrations of this compound.

    • Place the cells in the upper chamber of a transwell plate.

    • Add SDF-1α to the lower chamber.

    • Incubate to allow cell migration.

    • Quantify the number of cells that have migrated to the lower chamber.

  • Endpoint: The concentration of this compound that inhibits cell migration by 50% (IC50) is determined.

Synthesis and Drug-like Properties

This compound belongs to a class of 1,2,3,4-tetrahydroisoquinoline compounds. While detailed synthetic schemes are beyond the scope of this guide, it is noteworthy that structure-activity relationship (SAR) studies have been conducted to optimize the drug-like properties of this chemical series. For instance, modifications to the side chain of the TIQ core have been explored to improve metabolic stability and reduce off-target effects, such as inhibition of cytochrome P450 enzymes. This compound itself was found to have minimal inhibitory effects against CYP450 enzymes, a favorable characteristic for a drug candidate.

Clinical Development Status

As of the latest available information, this compound is in the preclinical stage of development. There are no registered clinical trials for this compound in humans for the treatment of HIV-1 or any other indication. Further studies, including in vivo efficacy and comprehensive safety and toxicology assessments, will be necessary before it can advance to clinical evaluation.

Conclusion

This compound is a potent and specific CXCR4 antagonist with promising preclinical activity against X4-tropic and dual-tropic HIV-1. Its favorable in vitro profile, including high potency, low cytotoxicity, and synergistic activity with a CCR5 antagonist, positions it as a valuable lead compound for the development of new HIV-1 entry inhibitors. The detailed experimental data and protocols provided in this guide serve as a foundation for further research and development efforts aimed at translating the potential of this compound into a clinical reality for individuals living with HIV-1.

References

An In-depth Technical Guide to TIQ-15: A Novel Antagonist of the SDF-1α/CXCR4 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), play a pivotal role in numerous physiological and pathological processes. This signaling axis is critically involved in hematopoiesis, organogenesis, and immune responses.[1][2] Its dysregulation is a key factor in the pathology of various diseases, including HIV-1 entry into T-cells, cancer metastasis, and inflammatory conditions.[2][3][4] Consequently, the development of potent and specific CXCR4 antagonists is a significant focus of therapeutic research. This technical guide provides a comprehensive overview of TIQ-15, a novel, potent, and allosteric antagonist of the CXCR4 receptor. We detail its mechanism of action, present key quantitative data on its inhibitory activities, and provide detailed protocols for essential in vitro assays used to characterize its function.

The SDF-1α/CXCR4 Signaling Axis

The interaction between SDF-1α and CXCR4, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that regulate cellular trafficking, survival, and proliferation. Upon SDF-1α binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.

Key downstream signaling pathways include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and growth.

  • Ras/Raf/MEK/ERK (MAPK) Pathway: Influences gene transcription, cell proliferation, and differentiation.

  • PLC/IP3 Pathway: Leads to an increase in intracellular calcium (Ca²⁺) concentration, which modulates various cellular processes including migration.

  • Cofilin Activation: Regulates actin polymerization, a critical step for cell motility and chemotaxis.

The SDF-1α/CXCR4 axis is a crucial player in cancer progression, facilitating tumor growth, angiogenesis, and metastasis to organs with high SDF-1α expression, such as the bone marrow, lungs, and liver.

Caption: SDF-1α/CXCR4 signaling pathway and inhibition by this compound.

This compound: Mechanism of Action and Quantitative Profile

This compound is a novel, small-molecule, allosteric antagonist of the CXCR4 receptor. Unlike the natural ligand SDF-1α, which binds to the orthosteric site, this compound is proposed to bind to a distinct site on the receptor. This binding prevents the receptor's conformational change required for G-protein activation, thereby inhibiting all major downstream signaling pathways. Notably, this compound has been shown to induce CXCR4 receptor internalization, a mechanism that can contribute to its potent inhibitory effects.

Quantitative Inhibitory Activity of this compound

The potency of this compound has been evaluated across multiple functional assays. The data presented below summarizes its inhibitory concentrations (IC₅₀) and compares them to AMD3100 (Plerixafor), a well-characterized CXCR4 antagonist.

Table 1: In Vitro Inhibitory Activity of this compound vs. AMD3100

Assay Type Target Readout This compound IC₅₀ AMD3100 IC₅₀ Reference(s)
HIV-1 Entry Inhibition X4-Tropic Virus 13 nM -
NefM1 Depolarization Jurkat T-cell Depolarization 1 nM 474 nM
cAMP Production SDF-1α-induced cAMP reduction 41 nM 347 nM
Calcium Flux SDF-1α-induced Ca²⁺ Mobilization 6 nM -
Chemotaxis SDF-1α-induced T-cell migration 176 nM -
Ligand Binding ¹²⁵I-SDF-1α Displacement 112 nM -

| β-Arrestin Recruitment | β-Arrestin Inhibition | 19 nM | - | |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Activity Against HIV Clinical Isolates

This compound demonstrates potent inhibition against CXCR4-tropic (X4) and dual-tropic HIV-1 isolates. It also shows moderate activity against CCR5-tropic (R5) isolates and acts synergistically with the CCR5 antagonist Maraviroc.

Table 2: Anti-HIV Activity of this compound Against Clinical Isolates in PBMCs

HIV-1 Tropism Virus Isolate This compound IC₅₀ (nM)
X4-Tropic NL4-3 ~10-50
X4-Tropic Patient Isolate A ~5-20
Dual-Tropic Patient Isolate B ~20-100
R5-Tropic Patient Isolate C >1000

| R5-Tropic | Patient Isolate D | >1000 |

(Approximate values interpreted from graphical data in cited literature)

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize CXCR4 antagonists like this compound.

Calcium Flux Assay

This assay measures the ability of an antagonist to block the SDF-1α-induced transient increase in intracellular calcium concentration.

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Harvest CXCR4+ cells (e.g., Jurkat) P2 2. Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) P1->P2 P3 3. Wash to remove excess dye P2->P3 A1 4. Pre-incubate cells with this compound (or control) for 1 hr at 37°C P3->A1 A2 5. Measure baseline fluorescence A1->A2 A3 6. Stimulate with SDF-1α (agonist) A2->A3 A4 7. Immediately record fluorescence change over time A3->A4 D1 8. Calculate peak fluorescence response A4->D1 D2 9. Plot dose-response curve D1->D2 D3 10. Determine IC50 value D2->D3

Caption: Workflow for a CXCR4 Calcium Flux Assay.

Methodology:

  • Cell Preparation: Use a cell line expressing CXCR4 (e.g., Jurkat T-cells, CCRF-CEM). Harvest cells and resuspend in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with assay buffer to remove extracellular dye. Resuspend in fresh buffer.

  • Compound Incubation: Aliquot cells into a 96-well plate. Add varying concentrations of this compound or control compound (e.g., AMD3100, vehicle) and incubate for a specified period (e.g., 15-60 minutes) at 37°C.

  • Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a baseline fluorescence reading for 10-20 seconds.

  • Stimulation: Using the instrument's integrated fluidics, add a pre-determined concentration of SDF-1α (typically at its EC₈₀) to all wells simultaneously.

  • Data Acquisition: Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).

  • Analysis: The inhibitory effect is calculated based on the reduction of the peak fluorescence signal in compound-treated wells compared to the vehicle control. Plot the percent inhibition against compound concentration to determine the IC₅₀ value.

Chemotaxis (Transwell Migration) Assay

This assay quantifies the ability of a compound to inhibit the directed migration of cells toward a chemoattractant (SDF-1α).

cluster_setup Assay Setup cluster_cells Cell Treatment & Seeding cluster_analysis Incubation & Analysis S1 1. Place Transwell insert (e.g., 8µm pore) into 24-well plate S2 2. Add SDF-1α (chemoattractant) to lower chamber S1->S2 S3 3. Add serum-free media to upper chamber S1->S3 C3 6. Seed treated cells into upper chamber C1 4. Starve CXCR4+ cells in serum-free media (12-24h) C2 5. Pre-treat cells with This compound or vehicle (1 hr at 37°C) C1->C2 C2->C3 A1 7. Incubate plate at 37°C for 4-24h C3->A1 A2 8. Remove non-migrated cells from top of insert A1->A2 A3 9. Fix and stain migrated cells on bottom of insert A2->A3 A4 10. Quantify migrated cells (microscopy or plate reader) A3->A4

Caption: Workflow for a Chemotaxis Transwell Assay.

Methodology:

  • Cell Preparation: Culture CXCR4-expressing cells (e.g., primary CD4+ T-cells) to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours.

  • Assay Setup: Place Transwell inserts (typically 5-8 µm pore size) into the wells of a 24-well plate. Add medium containing SDF-1α (e.g., 50 nM) to the lower chamber.

  • Inhibitor Treatment: Harvest and resuspend starved cells in serum-free medium. Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Cell Seeding: Add the pre-treated cell suspension (e.g., 1 x 10⁶ cells/mL) to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (typically 4-24 hours).

  • Quantification:

    • Remove the inserts and carefully wipe the top surface with a cotton swab to remove non-migrated cells.

    • Fix the migrated cells on the bottom surface of the membrane (e.g., with 4% paraformaldehyde).

    • Stain the cells (e.g., with Crystal Violet or a fluorescent dye like Calcein-AM).

    • Elute the dye and measure absorbance/fluorescence with a plate reader, or count cells in representative fields using a microscope.

  • Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀.

cAMP GloSensor™ Assay

This assay measures the inhibition of adenylyl cyclase by activated Gαi, which results in a decrease in cyclic AMP (cAMP) levels. An antagonist will block this effect.

Methodology:

  • Cell Line: Use a cell line engineered to express a biosensor that reports cAMP levels, such as CXCR4-Glo cells.

  • Assay Setup: Plate cells in a white, opaque 96-well plate.

  • Compound and Agonist Treatment:

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to generate a baseline cAMP signal.

    • Simultaneously, treat cells with a constant concentration of SDF-1α (to induce Gαi-mediated cAMP reduction) and varying concentrations of this compound.

  • Signal Detection: After incubation (e.g., 15-30 minutes), add the cAMP-Glo™ detection reagent, which generates a luminescent signal inversely proportional to the cAMP concentration.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: In the presence of SDF-1α alone, luminescence will be high (cAMP is low). This compound will block the SDF-1α effect, leading to lower luminescence (cAMP is high). The IC₅₀ is determined by plotting the dose-dependent effect of this compound on the SDF-1α-mediated signal.

Conclusion

This compound is a highly potent CXCR4 antagonist with a distinct allosteric mechanism of action. Its ability to effectively block multiple downstream signaling pathways, including calcium mobilization, chemotaxis, and cAMP production, at nanomolar concentrations highlights its potential as a therapeutic agent. The comprehensive in vitro data demonstrates superior potency over older antagonists like AMD3100 in several key functional assays. The detailed protocols provided herein serve as a guide for researchers aiming to further investigate this compound or other novel CXCR4 inhibitors, facilitating standardized and reproducible characterization of this important class of molecules for applications in oncology, virology, and immunology.

References

The Discovery and Preclinical Development of TIQ-15: A CXCR4 Antagonist for HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of TIQ-15, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Initially identified through a hit-to-lead optimization program, this compound, a tetrahydroisoquinoline-based compound, demonstrated significant promise as a potential therapeutic agent for human immunodeficiency virus type 1 (HIV-1) infection. This document details the pharmacological profile of this compound, including its potent inhibition of CXCR4-tropic HIV-1 entry, its mechanism of action via the Gαi signaling pathway, and its effects on cofilin activation. Furthermore, this guide summarizes key quantitative data from in vitro and in vivo preclinical studies and provides detailed experimental methodologies for the principal assays cited. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction: The Role of CXCR4 in HIV-1 Infection

The entry of HIV-1 into host cells is a critical first step in its lifecycle and a prime target for antiretroviral therapy. This process is mediated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells, followed by a conformational change that allows for subsequent binding to a coreceptor. The two major coreceptors for HIV-1 are CCR5 and CXCR4, both of which are G-protein coupled receptors (GPCRs). While CCR5 antagonists, such as maraviroc, are approved for clinical use, the emergence of CXCR4-tropic (X4) viral strains, particularly in later stages of the disease, presents a significant clinical challenge. The development of CXCR4 antagonists is therefore a crucial area of research in the fight against HIV/AIDS.

Discovery of this compound

This compound was identified from a series of tetrahydroisoquinoline-based compounds during a hit-to-lead optimization effort aimed at discovering novel CXCR4 antagonists. The lead compound, this compound, emerged as a potent and selective inhibitor of CXCR4.[1]

Mechanism of Action

This compound functions as a non-competitive allosteric antagonist of the CXCR4 receptor.[2][3][4] Its primary mechanism of action is the inhibition of CXCR4-mediated viral entry of HIV-1.[2]

Inhibition of SDF-1α/CXCR4 Signaling

This compound effectively blocks the signaling cascade initiated by the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α). This includes the inhibition of SDF-1α-induced calcium flux, cAMP production, and chemotaxis. The compound has been shown to block the Gαi pathway, a key component of both SDF-1α and HIV-1 V3 loop-mediated signaling.

Impact on Cofilin Activation

A notable downstream effect of this compound's inhibition of CXCR4 signaling is the prevention of cofilin activation. Cofilin, an actin-depolymerizing factor, plays a crucial role in the actin dynamics necessary for HIV-1 entry and intracellular migration. By blocking cofilin activation, this compound further impedes the viral infection process.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell Line/SystemIC50Reference
CXCR4-tropic HIV-1 EntryRev-CEM-GFP-Luc reporter cells13 nM
Calcium FluxChem-1 cells5-10 nM
125I-SDF-1α Binding112 nM
Beta-arrestin Recruitment19 nM
cAMP ProductionCXCR4-Glo cells41 nM
SDF-1α-mediated ChemotaxisResting CD4+ T cells176 nM
Inhibition of X4 HIV-1IIIBMAGI-CCR5/CXCR4 cells3 nM
Inhibition of CYP450 2D60.32 µM

Table 2: In Vivo and ADME Profile of this compound

ParameterSpeciesValueReference
Oral Bioavailability (F)Rat63%
Cytotoxicity (TC50)47 µM

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

CXCR4 Calcium Flux Assay

This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration following CXCR4 activation by its ligand, SDF-1α.

  • Cell Preparation:

    • Culture Chem-1 cells, or another suitable cell line expressing CXCR4, under standard conditions.

    • On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye and resuspend them in the assay buffer.

  • Compound and Ligand Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a solution of SDF-1α at a concentration known to elicit a robust calcium response (e.g., 50 nM).

  • Assay Procedure:

    • Dispense the cell suspension into a 96-well or 384-well black, clear-bottom plate.

    • Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading of fluorescence.

    • Establish a baseline fluorescence reading for each well.

    • Inject the SDF-1α solution into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (SDF-1α alone).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Viral Entry Assay

This assay quantifies the ability of a compound to inhibit the entry of HIV-1 into target cells. A common method utilizes a reporter cell line that expresses luciferase or GFP upon successful viral infection.

  • Cell and Virus Preparation:

    • Culture a suitable reporter cell line, such as Rev-CEM-GFP-Luc cells, which express GFP and luciferase under the control of the HIV-1 Rev protein.

    • Prepare a stock of CXCR4-tropic HIV-1 (e.g., NL4-3 strain) with a known titer.

  • Infection Protocol:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C.

    • Add the HIV-1 stock to the wells at a predetermined multiplicity of infection (MOI).

    • Incubate the plate for 2 hours at 37°C to allow for viral entry.

    • Wash the cells to remove the virus and compound, and add fresh culture medium.

    • Incubate the cells for 48-72 hours to allow for the expression of the reporter gene.

  • Data Acquisition and Analysis:

    • Measure the reporter gene expression. For GFP, this can be done using flow cytometry or fluorescence microscopy. For luciferase, a luminometer is used after adding the appropriate substrate.

    • Calculate the percentage of inhibition of viral entry for each concentration of this compound compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the evaluation of this compound.

TIQ15_Mechanism_of_Action cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαi/βγ CXCR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Cofilin_pathway Rac1-PAK-LIMK Pathway G_protein->Cofilin_pathway SDF1a SDF-1α SDF1a->CXCR4 TIQ15 This compound TIQ15->CXCR4 Inhibits cAMP ↓ cAMP AC->cAMP Cofilin Cofilin Activation Cofilin_pathway->Cofilin Actin Actin Dynamics Cofilin->Actin HIV_entry HIV-1 Entry Actin->HIV_entry

Caption: Mechanism of action of this compound in inhibiting CXCR4 signaling and HIV-1 entry.

HIV_Entry_Assay_Workflow start Start seed_cells Seed Reporter Cells (e.g., Rev-CEM-GFP-Luc) start->seed_cells pretreat Pre-treat cells with this compound (1 hour, 37°C) seed_cells->pretreat infect Infect with CXCR4-tropic HIV-1 (2 hours, 37°C) pretreat->infect wash Wash cells to remove virus and compound infect->wash incubate Incubate for 48-72 hours wash->incubate measure Measure Reporter Gene Expression (Flow Cytometry or Luminometry) incubate->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the HIV-1 viral entry assay.

Conclusion and Future Directions

This compound was identified as a potent and selective CXCR4 antagonist with significant anti-HIV-1 activity in preclinical studies. Its mechanism of action, involving the inhibition of the Gαi signaling pathway and cofilin activation, provided a strong rationale for its development. However, challenges related to its ADME properties, including metabolic instability in rodent models and inhibition of CYP2D6, may have hindered its progression to clinical trials. Despite this, the discovery and characterization of this compound have provided valuable insights into the design of novel CXCR4 antagonists and have contributed to the broader understanding of HIV-1 entry inhibition. Further medicinal chemistry efforts to optimize the structure of this compound could potentially overcome its limitations and lead to the development of a clinically viable therapeutic for HIV-1 infection.

References

TIQ-15: A Novel Tetrahydroisoquinoline-Based CXCR4 Antagonist for the Inhibition of X4-Tropic HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. While the CCR5 co-receptor antagonist Maraviroc is clinically approved, the emergence of HIV-1 strains that utilize the CXCR4 co-receptor (X4-tropic) presents a significant clinical challenge, particularly in late-stage disease. This technical guide provides a comprehensive overview of TIQ-15, a novel, potent, and specific small-molecule antagonist of the CXCR4 co-receptor, for the inhibition of X4-tropic and dual-tropic HIV-1 strains. This document details the mechanism of action of this compound, presents its quantitative inhibitory and cytotoxic profile, and provides detailed protocols for the key experimental assays used in its characterization.

Mechanism of Action of this compound

This compound is a tetrahydroisoquinoline-based compound that functions as a non-competitive allosteric antagonist of the CXCR4 receptor. Its primary mechanism of action involves binding to CXCR4 and inducing a conformational change that prevents the interaction of the viral envelope glycoprotein gp120 with the co-receptor, a step essential for viral entry.[1]

Key mechanistic features of this compound include:

  • Inhibition of SDF-1α Signaling: this compound effectively blocks the binding of the natural CXCR4 ligand, Stromal Cell-Derived Factor-1α (SDF-1α), to the receptor. This disruption inhibits downstream signaling pathways, including the Gαi-mediated signaling cascade.

  • Suppression of Cofilin Activation: By blocking the SDF-1α/CXCR4 signaling axis, this compound prevents the activation of cofilin, an actin-depolymerizing factor crucial for the cytoskeletal rearrangements required for T-cell migration and viral entry.

  • Induction of CXCR4 Internalization: this compound treatment leads to a dose-dependent downregulation of CXCR4 from the cell surface. This internalization reduces the number of available co-receptors for HIV-1 binding and entry, without affecting the levels of the primary CD4 receptor.

  • Specificity for CXCR4-mediated Entry: The inhibitory activity of this compound is specific to CXCR4-tropic HIV-1. It does not inhibit viral entry mediated by the CCR5 co-receptor or by CXCR4-independent pathways, as demonstrated by the lack of activity against VSV-G pseudotyped HIV-1.

Signaling Pathway of this compound Action

TIQ15_Mechanism cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor Gai Gαi Signaling Cascade CXCR4->Gai Activates SDF1a SDF-1α (Natural Ligand) SDF1a->CXCR4 Binds HIV1 X4-Tropic HIV-1 (gp120) HIV1->CXCR4 Binds TIQ15 This compound TIQ15->CXCR4 Blocks Allosterically Internalization CXCR4 Internalization TIQ15->Internalization Induces Cofilin Cofilin Activation Gai->Cofilin Actin Actin Cytoskeleton Rearrangement Cofilin->Actin Chemotaxis T-Cell Chemotaxis Actin->Chemotaxis Entry Viral Entry Actin->Entry Facilitates Internalization->CXCR4

Caption: Mechanism of this compound inhibition of X4-tropic HIV-1 entry.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various HIV-1 strains and in different cell types.

Table 1: Anti-HIV-1 Activity of this compound
Assay TypeCell Line/Cell TypeHIV-1 StrainIC50 (nM)Reference
HIV-1 InfectionRev-CEM-GFP-LucNL4-3 (X4-tropic)13
HIV-1 InfectionPBMCsIIIB (X4-tropic)-
HIV-1 InfectionResting CD4 T CellsNL4-3 (X4-tropic)Potent Inhibition
Chemotaxis InhibitionResting CD4 T CellsN/A176
cAMP ProductionCXCR4-Glo CellsN/A-
NefM1 DepolarizationJurkat T CellsN/A1
HIV-1 InfectionRev-A3R5-GFPAD8 (R5-tropic)Moderate (35% inhibition at 10 µM)
MAGI Assay-IIIB (X4-tropic)5
CXCL12-induced Ca2+ flux-N/A3
Table 2: Cytotoxicity Profile of this compound
Assay TypeCell Line/Cell TypeCytotoxicity ConcentrationReference
CytotoxicityRev-CEM-GFP-LucNon-toxic up to 50 µM
CytotoxicityPBMCsNon-toxic up to 50 µM
CytotoxicityResting CD4 T CellsNon-toxic up to 50 µM
Cytotoxicity-TC50 = 47 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_assays In Vitro Assays cluster_prep Preparation HIV_Assay Anti-HIV-1 Activity (Rev-CEM-GFP-Luc / p24) Data_Analysis Data Analysis (IC50 / TC50 Calculation) HIV_Assay->Data_Analysis Flow Cytometry / p24 ELISA Chemo_Assay Chemotaxis Assay (Transwell) Chemo_Assay->Data_Analysis Cell Counting Cofilin_Assay Cofilin Activation Assay (Flow Cytometry) Cofilin_Assay->Data_Analysis Flow Cytometry VSVG_Assay VSV-G Pseudotype Assay VSVG_Assay->Data_Analysis Reporter Gene Assay Cyto_Assay Cytotoxicity Assay (MTS) Cyto_Assay->Data_Analysis Absorbance Reading Cells Cell Culture (T-cell lines, PBMCs) Cells->HIV_Assay Cells->Chemo_Assay Cells->Cofilin_Assay Cells->VSVG_Assay Cells->Cyto_Assay Compound This compound Preparation (Serial Dilutions) Compound->HIV_Assay Pre-treatment Compound->Chemo_Assay Pre-treatment Compound->Cofilin_Assay Pre-treatment Compound->VSVG_Assay Pre-treatment Compound->Cyto_Assay Pre-treatment Virus HIV-1 Stock Preparation Virus->HIV_Assay Infection Virus->VSVG_Assay Infection

Caption: General experimental workflow for the characterization of this compound.

Anti-HIV-1 Activity in Rev-CEM-GFP-Luc Reporter Cells

This assay quantifies the inhibition of HIV-1 infection in a T-cell line engineered to express Green Fluorescent Protein (GFP) and Luciferase (Luc) upon successful viral replication.

  • Materials:

    • Rev-CEM-GFP-Luc cells

    • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin)

    • HIV-1 (NL4-3 strain) viral stock

    • This compound stock solution (in DMSO)

    • Propidium Iodide (PI) solution

    • 96-well culture plates

    • Flow cytometer

  • Protocol:

    • Seed Rev-CEM-GFP-Luc cells in a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound (e.g., from 10 µM to 25.6 pM in 5-fold dilutions) in complete medium. Add the diluted compound to the cells. Include a DMSO vehicle control.

    • Pre-treat the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

    • Infect the cells with HIV-1 (NL4-3) for 2 hours at 37°C.

    • Wash the cells three times with PBS to remove the virus and compound.

    • Resuspend the cells in fresh complete medium and culture for 48-72 hours at 37°C.

    • For flow cytometry analysis, harvest the cells, wash with PBS, and resuspend in FACS buffer. Add PI to a final concentration of 1 µg/mL to stain for dead cells.

    • Acquire data on a flow cytometer, gating on the live cell population (PI-negative) to quantify the percentage of GFP-positive cells.

    • The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

HIV-1 Replication Assay in Primary Blood CD4 T Cells (p24 Assay)

This assay measures the inhibition of HIV-1 replication in primary human blood cells by quantifying the amount of viral p24 antigen released into the culture supernatant.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • CD4 T-cell isolation kit

    • Complete RPMI-1640 medium with IL-7 (1 ng/mL)

    • HIV-1 (NL4-3 strain) viral stock

    • This compound stock solution

    • Anti-CD3/CD28 magnetic beads

    • HIV-1 p24 ELISA kit

  • Protocol:

    • Isolate resting CD4 T cells from PBMCs from healthy donors using a negative selection kit.

    • Plate the resting CD4 T cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.

    • Infect the cells with HIV-1 (NL4-3) for 2 hours at 37°C.

    • Wash the cells to remove the virus and compound and culture in complete RPMI-1640 with IL-7 for 5 days.

    • Activate the cells with anti-CD3/CD28 magnetic beads (4 beads per cell).

    • Culture the activated cells for an additional period (e.g., 3-5 days).

    • Collect the culture supernatant at desired time points.

    • Quantify the concentration of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

    • Determine the inhibition of viral replication by comparing the p24 levels in this compound-treated wells to the DMSO control.

SDF-1α-Mediated Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the migration of T cells towards the chemokine SDF-1α.

  • Materials:

    • Resting CD4 T cells

    • Transwell inserts (e.g., 5 µm pore size) for 24-well plates

    • RPMI-1640 medium with 0.5% BSA

    • Recombinant human SDF-1α

    • This compound stock solution

    • Cell counting solution (e.g., Trypan Blue) or a cell counter

  • Protocol:

    • Resuspend resting CD4 T cells in RPMI-1640 with 0.5% BSA.

    • Pre-treat the cells with a range of this compound concentrations or DMSO for 1 hour at 37°C.

    • In the lower chamber of the 24-well plate, add RPMI-1640 with 0.5% BSA containing 50 nM SDF-1α.

    • Add the pre-treated cell suspension to the upper chamber of the Transwell insert.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

    • Harvest the cells that have migrated to the lower chamber.

    • Count the number of migrated cells using a hemocytometer or an automated cell counter.

    • Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the DMSO control. The IC50 is determined from the dose-response curve.

Cofilin Activation Assay

This assay measures the phosphorylation of cofilin, a downstream effector of CXCR4 signaling, using intracellular flow cytometry.

  • Materials:

    • Resting CD4 T cells

    • RPMI-1640 medium

    • Recombinant human SDF-1α

    • This compound stock solution

    • Fixation buffer (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., ice-cold 90% methanol or a saponin-based buffer)

    • Anti-phospho-cofilin antibody conjugated to a fluorophore

    • Flow cytometer

  • Protocol:

    • Starve resting CD4 T cells in serum-free medium for 2-4 hours.

    • Pre-treat the cells with 10 µM this compound or DMSO for 1 hour at 37°C.

    • Stimulate the cells with 50 ng/mL SDF-1α for a short period (e.g., 1-5 minutes) at 37°C.

    • Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at room temperature.

    • Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice, or by using a commercial permeabilization buffer.

    • Wash the cells with FACS buffer.

    • Stain the cells with the anti-phospho-cofilin antibody for 30-60 minutes at room temperature, protected from light.

    • Wash the cells and resuspend in FACS buffer.

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of phospho-cofilin staining.

    • Compare the MFI of this compound-treated cells to the DMSO control to determine the inhibition of cofilin activation.

VSV-G Pseudotyped HIV-1 Infection Assay

This assay is used to confirm that this compound's inhibitory effect is specific to CXCR4-mediated entry and not due to effects on post-entry steps of the viral lifecycle.

  • Materials:

    • Rev-CEM-GFP-Luc cells

    • VSV-G pseudotyped HIV-1 reporter virus

    • This compound stock solution

    • 96-well culture plates

    • Flow cytometer or luminometer

  • Protocol:

    • Seed Rev-CEM-GFP-Luc cells in a 96-well plate.

    • Pre-treat the cells with a high concentration of this compound (e.g., 50 µM) or DMSO for 1 hour at 37°C.

    • Infect the cells with VSV-G pseudotyped HIV-1 for 2 hours at 37°C.

    • Wash the cells to remove the virus and compound.

    • Culture the cells for 48-72 hours.

    • Quantify the percentage of infected (GFP-positive) cells by flow cytometry or measure luciferase activity using a luminometer.

    • Confirm that this compound does not inhibit infection by the VSV-G pseudotyped virus, in contrast to its effect on X4-tropic HIV-1.

Cytotoxicity Assay (MTS Assay)

This assay evaluates the potential toxic effects of this compound on cells.

  • Materials:

    • Rev-CEM-GFP-Luc cells or PBMCs

    • Complete RPMI-1640 medium

    • This compound stock solution

    • MTS reagent

    • 96-well culture plates

    • Plate reader (absorbance at 490 nm)

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with a range of this compound concentrations (e.g., from 50 µM down to 16 nM in 5-fold dilutions) or DMSO for the same duration as the anti-HIV assays (e.g., 72 hours).

    • At the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. The 50% cytotoxic concentration (CC50) can then be determined.

Conclusion

This compound is a promising preclinical candidate for the treatment of X4-tropic HIV-1 infection. Its potent and specific inhibition of viral entry, favorable cytotoxicity profile, and well-characterized mechanism of action make it a valuable tool for HIV research and a potential lead for further drug development. The detailed protocols provided in this guide should enable researchers to effectively study this compound and other CXCR4 antagonists in their own laboratories.

References

TIQ-15: A Deep Dive into its Antagonistic Effect on CXCR4-Mediated Calcium Flux

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the novel CXCR4 antagonist, TIQ-15, and its well-documented impact on intracellular calcium mobilization. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and laboratory workflows, this document serves as an in-depth resource for professionals in the fields of pharmacology, oncology, and immunology.

Executive Summary

This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key G-protein coupled receptor (GPCR) involved in a multitude of physiological and pathological processes.[1] A critical downstream signaling event following the activation of CXCR4 by its cognate ligand, CXCL12 (also known as SDF-1α), is the mobilization of intracellular calcium ([Ca2+]i). This compound effectively inhibits this CXCL12-induced calcium flux, demonstrating its antagonistic properties at the cellular level. This document will explore the mechanism of action, quantitative measures of efficacy, and the experimental protocols used to characterize this inhibition.

Quantitative Data Summary

The inhibitory potency of this compound on CXCR4-mediated calcium flux has been determined across multiple studies. The following table summarizes the key quantitative data, providing a clear comparison of its efficacy.

CompoundAssay TypeCell LineLigandIC50 (nM)Reference
This compound SDF-1α induced Calcium FluxChem-1CXCL123[2]
This compound CXCR4 Ca2+ fluxNot SpecifiedNot Specified6[3]
This compound Calcium fluxNot SpecifiedSDF-1α5-10[4]

Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular events culminating in the release of calcium from the endoplasmic reticulum. This compound acts by blocking this initial binding, thereby preventing the downstream signaling cascade. The pathway is illustrated below.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL12 CXCL12 (SDF-1α) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates TIQ15 This compound TIQ15->CXCR4 Blocks Binding G_protein Gαq/i & Gβγ CXCR4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers

CXCR4 signaling pathway leading to calcium mobilization.

Experimental Protocols

The following section details a representative methodology for a calcium flux assay used to evaluate the inhibitory activity of this compound on CXCR4. This protocol is a composite based on standard practices for GPCR calcium mobilization assays.

Objective:

To determine the IC50 value of this compound in inhibiting CXCL12-induced intracellular calcium flux in a CXCR4-expressing cell line.

Materials and Reagents:
  • Cell Line: A human cell line endogenously or recombinantly expressing CXCR4 (e.g., CEM-SS T-cells, Jurkat cells, or Chem-1 cells).

  • Calcium Indicator Dye: Fluo-3 AM or Indo-1 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Ligand: Recombinant human CXCL12 (SDF-1α).

  • Test Compound: this compound.

  • Control Antagonist: AMD3100.

  • Positive Control: Ionomycin.

  • Negative Control: DMSO (vehicle).

  • Instrumentation: A fluorescence plate reader (e.g., FLIPR) or a flow cytometer.

Experimental Workflow:

The general workflow for the calcium flux assay is depicted in the following diagram.

Calcium_Flux_Workflow start Start cell_prep 1. Cell Preparation - Culture CXCR4-expressing cells - Harvest and wash cells start->cell_prep dye_loading 2. Dye Loading - Resuspend cells in assay buffer - Add calcium indicator dye (e.g., Fluo-3 AM) - Incubate at 37°C cell_prep->dye_loading washing 3. Washing - Wash cells to remove excess dye dye_loading->washing plating 4. Cell Plating - Plate cells into a 96-well or 384-well plate washing->plating compound_add 5. Compound Addition - Add serial dilutions of this compound, control antagonist (AMD3100), or vehicle (DMSO) plating->compound_add incubation 6. Pre-incubation - Incubate with compounds at 37°C compound_add->incubation ligand_add 7. Ligand Addition & Measurement - Add CXCL12 to induce calcium flux - Simultaneously measure fluorescence signal over time incubation->ligand_add data_analysis 8. Data Analysis - Determine the peak fluorescence response - Plot dose-response curves - Calculate IC50 values ligand_add->data_analysis end End data_analysis->end

Experimental workflow for a calcium flux assay.
Detailed Procedure:

  • Cell Preparation:

    • Culture CXCR4-expressing cells to a density of approximately 0.5-1.0 x 10^6 cells/mL.

    • Harvest cells by centrifugation and wash once with assay buffer.

    • Resuspend the cell pellet in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add the calcium indicator dye (e.g., Fluo-3 AM at a final concentration of 4 µM) to the cell suspension.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, wash the cells twice with assay buffer to remove any extracellular dye.

    • Resuspend the final cell pellet in assay buffer to the desired plating density.

  • Compound and Ligand Preparation:

    • Prepare serial dilutions of this compound and the control antagonist (e.g., AMD3100) in assay buffer.

    • Prepare a stock solution of CXCL12 at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibition.

  • Assay Measurement:

    • Plate the dye-loaded cells into a microplate.

    • Place the plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for each well.

    • Add the prepared dilutions of this compound or control compounds to the wells and incubate for a specified period (e.g., 15-30 minutes).

    • Initiate the calcium flux by adding the prepared CXCL12 solution to all wells.

    • Measure the fluorescence intensity kinetically for a period of 60-180 seconds.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a potent antagonist of the CXCR4 receptor, effectively inhibiting CXCL12-induced intracellular calcium flux. The quantitative data consistently demonstrate its low nanomolar potency. The well-established calcium mobilization assay provides a robust and reproducible method for characterizing the activity of this compound and other CXCR4 antagonists. This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to its characterization, serving as a valuable resource for ongoing and future research and development efforts in this therapeutic area.

References

An In-depth Technical Guide to the Pharmacology of TIQ-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacological properties of TIQ-15, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The information presented herein is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the CXCR4 signaling pathway.

Core Pharmacology of this compound

This compound is a novel tetrahydroisoquinoline-based, allosteric antagonist of the CXCR4 receptor.[1][2] Its primary mechanism of action involves blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to CXCR4.[1] This inhibition disrupts the downstream signaling cascades mediated by the receptor, which play crucial roles in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation.[2][3]

Mechanism of Action

This compound functions as a Gαi-based CXCR4 antagonist. Upon binding of SDF-1α, CXCR4 activates Gαi-coupled signaling pathways, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and the activation of other downstream effectors. This compound effectively blocks this SDF-1α-induced reduction in cAMP, demonstrating its antagonistic properties. Furthermore, it has been shown to inhibit SDF-1α-mediated cofilin activation, a key process in T-cell chemotaxis.

A notable characteristic of this compound is its ability to induce a dose-dependent downregulation of surface CXCR4 expression on CD4+ T cells. However, this is not considered its primary antiviral mechanism, as potent HIV inhibition is observed at concentrations that cause minimal receptor downregulation.

In Vitro Potency and Efficacy

The antagonistic activity of this compound has been quantified in a variety of in vitro assays, demonstrating its high potency. The half-maximal inhibitory concentrations (IC50) for key CXCR4-mediated functions are summarized in the table below.

Assay TypeDescriptionCell Line/SystemIC50 (nM)
HIV-1 Entry Inhibition Inhibition of X4-tropic HIV-1 (NL4-3) infectionRev-CEM-GFP-Luc reporter cells13
cAMP Production Inhibition of SDF-1α-induced decrease in forskolin-stimulated cAMP levelsCXCR4-Glo cells41
Calcium Flux Inhibition of SDF-1α-induced intracellular calcium mobilizationNot specified5-10
125I-SDF-1 Binding Displacement of radiolabeled SDF-1α from CXCR4Not specified112
β-Arrestin Recruitment Inhibition of SDF-1α-induced β-arrestin recruitment to CXCR4Not specified19
Chemotaxis Inhibition of SDF-1α-induced migration of resting CD4+ T cellsPrimary human resting CD4+ T cells176
Antiviral Activity

This compound exhibits potent inhibitory activity against CXCR4-tropic (X4-tropic) HIV-1 strains. It also shows moderate activity against dual-tropic viruses and weaker, but significant, inhibition of CCR5-tropic (R5-tropic) isolates. Notably, this compound demonstrates synergistic antiviral activity when co-administered with the CCR5 antagonist maraviroc against R5-tropic HIV-1.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

HIV-1 Infection Assay (Rev-CEM-GFP-Luc Reporter Cell Line)

Objective: To quantify the anti-HIV-1 activity of this compound.

Materials:

  • Rev-CEM-GFP-Luc reporter cells

  • HIV-1 (NL4-3 strain)

  • This compound (various concentrations)

  • DMSO (vehicle control)

  • Culture medium

  • Propidium iodide (PI) for viability staining

  • Flow cytometer

Protocol:

  • Seed Rev-CEM-GFP-Luc cells in a suitable culture plate.

  • Pre-treat the cells with serially diluted this compound (e.g., from 10 µM to 25.6 pM in 5-fold dilutions) or DMSO for 1 hour at 37°C.

  • Infect the pre-treated cells with HIV-1 (NL4-3) for 2 hours.

  • Wash the cells to remove the virus and the compound.

  • Culture the cells for 48-72 hours in the absence of this compound.

  • Harvest the cells and stain with PI to exclude non-viable cells.

  • Analyze GFP expression in the viable cell population using a flow cytometer to determine the percentage of infected cells.

  • Calculate the IC50 value based on the dose-response curve.

cAMP Inhibition Assay

Objective: To determine the effect of this compound on SDF-1α/CXCR4-mediated Gαi signaling.

Materials:

  • CXCR4-Glo cells

  • Forskolin (adenylyl cyclase activator)

  • SDF-1α

  • This compound (various concentrations)

  • Luminescence-based cAMP detection kit

Protocol:

  • Plate CXCR4-Glo cells in a suitable assay plate.

  • Stimulate the cells with 1 µM forskolin to induce cAMP production.

  • Co-treat the cells with a fixed concentration of SDF-1α (e.g., 28 nM) and varying concentrations of this compound.

  • Incubate the plate according to the cAMP detection kit manufacturer's instructions.

  • Measure luminescence to quantify intracellular cAMP levels.

  • The IC50 value is determined from the dose-dependent inhibition of the SDF-1α-induced decrease in cAMP.

Chemotaxis Assay

Objective: To assess the ability of this compound to inhibit SDF-1α-induced cell migration.

Materials:

  • Primary human resting CD4+ T cells

  • SDF-1α (chemoattractant)

  • This compound (various concentrations)

  • Trans-well migration chambers (e.g., 5 µm pore size)

  • Cell migration quantification method (e.g., cell counting, fluorescence-based)

Protocol:

  • Isolate primary human resting CD4+ T cells.

  • Pre-treat the cells with various concentrations of this compound (e.g., from 640 pM to 50 µM in 5-fold dilutions) or DMSO for 1 hour at 37°C.

  • Place SDF-1α (e.g., 50 nM) in the lower chamber of the trans-well plate.

  • Add the pre-treated CD4+ T cells to the upper chamber.

  • Incubate for a sufficient time to allow for cell migration (e.g., 3-4 hours).

  • Quantify the number of cells that have migrated to the lower chamber.

  • Results are expressed as the relative percentage of migrating cells compared to the control.

Cofilin Activation Assay

Objective: To determine the effect of this compound on SDF-1α-mediated cofilin phosphorylation.

Materials:

  • Primary human resting CD4+ T cells

  • SDF-1α

  • This compound

  • Fixation and permeabilization buffers

  • Anti-phosphorylated cofilin (p-cofilin) antibody

  • Flow cytometer

Protocol:

  • Isolate primary human resting CD4+ T cells.

  • Pre-treat the cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Stimulate the cells with SDF-1α (e.g., 50 ng/ml) for a short duration (e.g., 5-10 minutes).

  • Fix and permeabilize the cells.

  • Stain the cells with an anti-p-cofilin antibody.

  • Analyze the levels of phosphorylated cofilin by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experiments used to characterize its activity.

SDF1a_CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SDF1a SDF-1α (CXCL12) CXCR4 CXCR4 Receptor SDF1a->CXCR4 Binds & Activates HIV_entry HIV-1 Entry TIQ15 This compound TIQ15->CXCR4 Blocks TIQ15->HIV_entry Inhibits G_protein Gαi/βγ CXCR4->G_protein Activates CXCR4->HIV_entry Co-receptor for AC Adenylyl Cyclase (AC) G_protein->AC Inhibits LIMK LIM Kinase (LIMK) G_protein->LIMK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cofilin Cofilin pCofilin p-Cofilin (Inactive) Actin Actin Cytoskeleton (Rearrangement) Cofilin->Actin Regulates LIMK->Cofilin Phosphorylates Chemotaxis Chemotaxis Actin->Chemotaxis HIV_Infection_Assay_Workflow start Start pretreat Pre-treat Rev-CEM-GFP-Luc cells with this compound (1 hr, 37°C) start->pretreat infect Infect with HIV-1 (NL4-3) (2 hrs) pretreat->infect wash Wash cells to remove virus and compound infect->wash culture Culture for 48-72 hours wash->culture analyze Analyze GFP expression by Flow Cytometry culture->analyze end Determine IC50 analyze->end Chemotaxis_Assay_Workflow start Start pretreat Pre-treat CD4+ T cells with this compound (1 hr, 37°C) start->pretreat add_cells Add pre-treated cells to upper chamber pretreat->add_cells setup Set up Trans-well plate (SDF-1α in lower chamber) setup->add_cells incubate Incubate for 3-4 hours add_cells->incubate quantify Quantify migrated cells incubate->quantify end Calculate % Inhibition quantify->end

References

Methodological & Application

Application Notes & Protocols for TIQ-15 in HIV-1 Inhibition Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TIQ-15 is a novel, potent, and specific allosteric antagonist of the CXCR4 co-receptor, demonstrating significant inhibitory activity against CXCR4-tropic (X4) and dual-tropic HIV-1 strains.[1][2] Its mechanism of action involves blocking viral entry into host cells, making it a compelling candidate for antiretroviral therapy development, potentially in combination with other entry inhibitors like the CCR5 antagonist, maraviroc.[3] These application notes provide a comprehensive overview of the experimental protocols and key findings related to this compound's anti-HIV-1 activity.

Mechanism of Action

This compound functions as an HIV-1 entry inhibitor by targeting the CXCR4 co-receptor.[1] Its primary mechanism involves the allosteric antagonism of CXCR4, which prevents the conformational changes required for HIV-1 gp120-mediated membrane fusion and viral entry.[3] Furthermore, this compound has been shown to inhibit the natural ligand of CXCR4, SDF-1α (stromal cell-derived factor 1), and its downstream signaling pathways. This includes the inhibition of Gαi-based signaling, leading to reduced cAMP production and inhibition of cofilin activation, a key process in the actin dynamics necessary for HIV entry. This compound also induces the internalization of the CXCR4 receptor without affecting CD4 receptor levels.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound from various cell-based assays.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Assay TypeCell Line/TypeVirus StrainIC50Reference
HIV-1 Infection InhibitionRev-CEM-GFP-Luc T cellsHIV-1 (NL4-3)13 nM
HIV-1 Infection InhibitionResting CD4 T cells (Donor 1)HIV-1 (NL4-3)34 nM
HIV-1 Infection InhibitionResting CD4 T cells (Donor 2)HIV-1 (NL4-3)107 nM
SDF-1α/Forskolin-induced cAMP Production InhibitionCXCR4-Glo cellsN/A19 nM
CXCL12-mediated Calcium Flux InhibitionCCRF-CEMN/A3 nM
MAGI HIV-1IIIB InhibitionMAGI cellsHIV-1 (IIIB)5 nM

Table 2: Cytotoxicity and Synergistic Activity of this compound

Assay TypeCell Line/TypeParameterValueReference
CytotoxicityRev-CEM-GFP-Luc T cellsTC50> 50 µM
CytotoxicityGeneralTC5047 µM
Synergistic Activity with MaravirocPBMCsHIV-1 (Ba-L, R5-tropic)Synergistic
Additive Effect with MaravirocPBMCsHIV-1 (IIIB, X4-tropic)Additive

Experimental Protocols

HIV-1 Infection Inhibition Assay in Rev-CEM-GFP-Luc Reporter Cells

This protocol quantifies the anti-HIV-1 activity of this compound using a Rev-dependent GFP-luciferase reporter T cell line.

Materials:

  • Rev-CEM-GFP-Luc cells

  • HIV-1 (NL4-3) virus stock

  • This compound (various concentrations, e.g., 5-fold dilutions from 10 µM to 25.6 pM)

  • DMSO (vehicle control)

  • Complete RPMI-1640 medium

  • Propidium Iodide (PI) for viability staining

  • Flow cytometer

Procedure:

  • Seed Rev-CEM-GFP-Luc cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.

  • Infect the cells with HIV-1(NL4-3) for 2 hours at 37°C.

  • Wash the cells to remove the virus and compound.

  • Culture the cells in fresh medium for 48-72 hours.

  • Harvest the cells and stain with Propidium Iodide (PI) to exclude dead cells.

  • Analyze GFP expression in viable cells using a flow cytometer.

  • Alternatively, quantify luciferase activity after 72 hours.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

G cluster_prep Cell Preparation cluster_infection Infection cluster_culture Culture & Analysis c1 Seed Rev-CEM-GFP-Luc cells c2 Pre-treat with this compound/DMSO (1h, 37°C) c1->c2 i1 Infect with HIV-1 (2h, 37°C) c2->i1 i2 Wash cells i1->i2 cu1 Culture (48-72h) i2->cu1 cu2 Harvest & PI Stain cu1->cu2 cu3 Flow Cytometry (GFP) / Luciferase Assay cu2->cu3

Workflow for HIV-1 Infection Inhibition Assay.

CXCR4 Downregulation Assay

This protocol assesses the effect of this compound on the surface expression of the CXCR4 receptor on CD4 T cells.

Materials:

  • Resting CD4 T cells or A3R5 CD4 T cells

  • This compound (e.g., 10 µM)

  • DMSO (vehicle control)

  • PE/Cy5-labeled anti-CXCR4 antibody

  • FITC-labeled anti-CD4 antibody (optional, for control)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Treat resting CD4 T cells or A3R5 cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Wash the cells with cold FACS buffer.

  • Stain the cells with a PE/Cy5-labeled anti-CXCR4 antibody.

  • (Optional) Stain a separate aliquot of cells with a FITC-labeled anti-CD4 antibody to confirm no effect on CD4 expression.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze by flow cytometry to quantify the mean fluorescence intensity (MFI) of CXCR4.

SDF-1α-Mediated Chemotaxis Assay

This protocol determines the ability of this compound to inhibit the migration of CD4 T cells towards the CXCR4 ligand, SDF-1α.

Materials:

  • Resting CD4+ T cells

  • This compound (various concentrations)

  • DMSO (vehicle control)

  • SDF-1α (50 nM)

  • Transwell plates (e.g., 5 µm pore size)

  • Chemotaxis buffer (e.g., RPMI with 0.5% BSA)

Procedure:

  • Pre-treat resting CD4+ T cells with various concentrations of this compound or DMSO for 1 hour at 37°C.

  • Add SDF-1α to the lower chamber of the transwell plate.

  • Add the pre-treated cells to the upper chamber.

  • Incubate the plate at 37°C for 3-4 hours to allow for cell migration.

  • Collect the cells from the lower chamber.

  • Quantify the number of migrated cells using a cell counter or flow cytometry.

  • Express the results as the relative percentage of migrating cells compared to the DMSO control.

Cofiilin Activation Assay

This protocol evaluates the effect of this compound on the SDF-1α-induced phosphorylation of cofilin, a key step in actin polymerization.

Materials:

  • Resting CD4+ T cells

  • This compound (10 µM)

  • DMSO (vehicle control)

  • SDF-1α (50 ng/ml)

  • Fixation and permeabilization buffers

  • Anti-phospho-cofilin (p-cofilin) antibody

  • Flow cytometer

Procedure:

  • Pre-treat resting CD4+ T cells with this compound (10 µM) or DMSO for 1 hour at 37°C.

  • Stimulate the cells with SDF-1α (50 ng/ml) for a short period (e.g., 1-2 minutes).

  • Immediately fix the cells to preserve the phosphorylation state.

  • Permeabilize the cells.

  • Stain the cells with an anti-p-cofilin antibody.

  • Analyze the cells by flow cytometry to measure the level of p-cofilin.

Signaling Pathway and Experimental Logic Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gp120 HIV-1 gp120 CXCR4 CXCR4 gp120->CXCR4 binds SDF1a SDF-1α SDF1a->CXCR4 binds Gai Gαi CXCR4->Gai activates AC Adenylyl Cyclase Gai->AC inhibits Cofilin Cofilin Activation Gai->Cofilin cAMP ↓ cAMP AC->cAMP Actin Actin Dynamics Cofilin->Actin Entry Viral Entry / Chemotaxis Actin->Entry TIQ15 This compound TIQ15->CXCR4 antagonizes

This compound Inhibition of the CXCR4 Signaling Pathway.

G cluster_hypothesis Hypothesis cluster_experiments Experimental Validation cluster_results Key Results cluster_conclusion Conclusion H This compound inhibits HIV-1 by blocking CXCR4-mediated entry E1 HIV Infection Assay (Rev-CEM-GFP-Luc) H->E1 E2 Viral Entry Assay (BlaM-Vpr) H->E2 E3 VSV-G Pseudotype Assay H->E3 E4 CXCR4 Downregulation Assay H->E4 R1 Potent inhibition of HIV-1 replication E1->R1 R2 Direct block of viral entry E2->R2 R3 No inhibition of CXCR4-independent entry E3->R3 R4 Induces CXCR4 internalization E4->R4 C This compound is a specific CXCR4 antagonist that blocks HIV-1 entry R1->C R2->C R3->C R4->C

Logical Flow of this compound's Experimental Validation.

References

Application Notes and Protocols for TIQ-15 in Viral Entry Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIQ-15 is a potent and specific antagonist of the CXCR4 co-receptor, a critical component for the entry of CXCR4-tropic (X4-tropic) strains of the Human Immunodeficiency Virus (HIV-1) into host cells.[1][2][3] These application notes provide a comprehensive guide for the utilization of this compound in viral entry assays, offering detailed protocols for assessing its antiviral activity and elucidating its mechanism of action. This compound has demonstrated potent inhibition of X4-tropic and dual-tropic HIV-1 isolates, with moderate activity against CCR5-tropic (R5-tropic) strains, and exhibits synergistic activity when co-administered with the CCR5 antagonist Maraviroc.[1][2] Its primary mode of action is the blockade of the gp120-CXCR4 interaction, thereby preventing viral fusion and entry.

Mechanism of Action of this compound

This compound functions as an allosteric antagonist of the CXCR4 receptor. Its binding to CXCR4 induces receptor internalization, effectively reducing the number of available co-receptors on the cell surface for viral engagement. Furthermore, this compound inhibits the signaling cascade initiated by the natural ligand for CXCR4, SDF-1α, including the inhibition of cAMP production and cofilin activation. This dual function of direct receptor blockade and modulation of downstream signaling pathways contributes to its potent anti-HIV-1 activity. The specificity of this compound for CXCR4-mediated entry is evidenced by its lack of inhibition against viruses pseudotyped with the vesicular stomatitis virus G protein (VSV-G), which enter cells via a CXCR4-independent pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various antiviral and functional assays.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Parameter Virus/Cell Line Value Reference
IC50 (HIV-1 Inhibition)X4-tropic HIV-1 (NL4-3) in Rev-CEM-GFP-Luc cells13 nM
IC50 (CXCL12-induced Ca2+ flux)CCRF-CEM cells3 nM
IC50 (cAMP production inhibition)CXCR4-Glo cells19 nM
IC50 (β-arrestin recruitment)---15 nM
Cytotoxicity (TC50)Rev-CEM-GFP-Luc cells> 50 µM
Cytotoxicity (TC50)---47 µM

Table 2: Synergistic Antiviral Activity of this compound with Maraviroc

HIV-1 Isolate Tropism Synergy with Maraviroc Interpretation Reference
HIV-1 (IIIB)X4-tropicAdditive effectNot synergistic
HIV-1 (Ba-L)R5-tropicHighly synergisticPotentially beneficial for mixed tropism infections

Experimental Protocols

Protocol 1: HIV-1 Infection Assay using a Reporter Cell Line

This protocol describes the use of a reporter cell line, such as Rev-CEM-GFP-Luc, to quantify the inhibitory effect of this compound on HIV-1 infection.

Materials:

  • Rev-CEM-GFP-Luc cells

  • X4-tropic HIV-1 (e.g., NL4-3)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • Flow cytometer or luciferase assay system

  • Propidium iodide (PI) for viability staining

Procedure:

  • Seed Rev-CEM-GFP-Luc cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 10 µM to 25.6 pM in 5-fold dilutions. Include a DMSO control.

  • Pre-treat the cells by adding the this compound dilutions and incubate for 1 hour at 37°C.

  • Infect the cells with a pre-titered amount of X4-tropic HIV-1 for 2 hours.

  • Wash the cells to remove the virus and compound.

  • Resuspend the cells in fresh medium and culture for 48-72 hours.

  • Analyze the percentage of GFP-positive cells by flow cytometry or measure luciferase activity.

  • For flow cytometry, co-stain with PI to exclude dead cells from the analysis.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: BlaM-Vpr Based Viral Entry Assay

This assay directly measures the fusion of the viral and cellular membranes.

Materials:

  • Target cells (e.g., CEM-SS)

  • HIV-1 virus containing a BlaM-Vpr fusion protein (e.g., HIV-1(NL4-3)-BlaM-Vpr)

  • This compound

  • AMD3100 (positive control)

  • CCF2-AM substrate

  • Fluorescence plate reader

Procedure:

  • Plate target cells in a 96-well plate.

  • Pre-treat the cells with this compound (e.g., 10 µM), AMD3100 (e.g., 10 µM), or DMSO for 1 hour at 37°C.

  • Infect the cells with BlaM-Vpr containing HIV-1 for 4 hours.

  • Wash the cells and load them with the CCF2-AM substrate according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for substrate cleavage.

  • Measure the fluorescence at the appropriate wavelengths to determine the ratio of cleaved to uncleaved substrate.

  • A decrease in the ratio of cleaved to uncleaved substrate indicates inhibition of viral entry.

Protocol 3: VSV-G Pseudotyped Virus Control Assay

This protocol is a crucial control to demonstrate the specificity of this compound for CXCR4-mediated entry.

Materials:

  • Rev-CEM-GFP-Luc cells

  • HIV-1 pseudotyped with VSV-G

  • X4-tropic HIV-1 (e.g., NL4-3) as a positive control for inhibition

  • This compound (e.g., 50 µM)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Follow the same procedure as in Protocol 1, but in parallel wells, infect cells with either VSV-G pseudotyped HIV-1 or X4-tropic HIV-1.

  • Treat one set of wells with a high concentration of this compound (e.g., 50 µM) and another with DMSO.

  • After 48-72 hours, quantify the percentage of GFP-positive cells.

  • Expected Outcome: this compound should inhibit infection by the X4-tropic virus but not by the VSV-G pseudotyped virus, confirming its specificity for CXCR4-mediated entry.

Visualizations

Signaling Pathway of this compound in Inhibiting HIV-1 Entry

TIQ15_Mechanism cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 CXCR4 CXCR4 gp120->CXCR4 binds CD4 CD4 gp120->CD4 binds Gai Gαi CXCR4->Gai activates Fusion Viral Fusion & Entry CXCR4->Fusion CD4->CXCR4 conformational change Cofilin Cofilin Activation Gai->Cofilin TIQ15 This compound TIQ15->CXCR4 blocks

Caption: Mechanism of this compound action in blocking HIV-1 entry.

Experimental Workflow for a Viral Entry Assay

Viral_Entry_Assay_Workflow start Start plate_cells Plate Target Cells start->plate_cells prepare_compounds Prepare this compound Dilutions (and Controls) plate_cells->prepare_compounds pretreat Pre-treat Cells with Compounds (1 hour, 37°C) prepare_compounds->pretreat infect Infect with HIV-1 (2 hours) pretreat->infect wash Wash Cells infect->wash culture Culture Cells (48-72 hours) wash->culture analyze Analyze for Viral Entry/ Infection Inhibition culture->analyze end End analyze->end

Caption: General workflow for an in vitro HIV-1 entry assay using this compound.

References

Application Notes and Protocols for TIQ-15 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIQ-15 is a novel, potent, and allosteric antagonist of the CXCR4 receptor, a key mediator of cell migration in response to the chemokine SDF-1α (Stromal Cell-Derived Factor-1α).[1][2] This document provides detailed application notes and protocols for utilizing this compound as an inhibitor in chemotaxis assays, a critical tool for studying cellular migration in various physiological and pathological processes, including cancer metastasis, immune responses, and HIV infection.[1][3] The protocols outlined below are designed to ensure reproducibility and accurate quantification of the inhibitory effects of this compound on cell migration.

Mechanism of Action

This compound functions by binding to the CXCR4 receptor, thereby blocking the binding of its natural ligand, SDF-1α.[1] This interaction inhibits downstream signaling pathways crucial for chemotaxis. Specifically, this compound has been shown to interfere with Gαi-based SDF-1α signaling, leading to the inhibition of cofilin activation. Cofilin is an actin-depolymerizing factor that plays a pivotal role in the actin cytoskeleton rearrangements necessary for cell motility. By preventing cofilin activation, this compound effectively halts the cellular machinery required for directed migration towards an SDF-1α gradient.

Quantitative Data Summary

The inhibitory effect of this compound on SDF-1α-mediated chemotaxis is dose-dependent. The following table summarizes the key quantitative data from studies characterizing this compound's activity.

ParameterValueCell TypeAssay ConditionsReference
Chemotaxis IC₅₀ 176 nMResting CD4+ T cellsMigration towards 50 nM SDF-1α
Calcium Flux IC₅₀ 5-10 nM--
¹²⁵I-SDF-1α Binding IC₅₀ 112 nM--
β-arrestin Recruitment IC₅₀ 19 nM--
cAMP Production IC₅₀ 41 nMCXCR4-Glo cellsForskolin-induced

Signaling Pathway

The following diagram illustrates the signaling pathway of SDF-1α/CXCR4-mediated chemotaxis and the inhibitory point of this compound.

TIQ15_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Gai Gαi Signaling CXCR4->Gai Activates SDF1a SDF-1α SDF1a->CXCR4 Binds TIQ15 This compound TIQ15->CXCR4 Blocks Rac_Rho Rac1/Rho/cdc42 Gai->Rac_Rho PAK PAK Rac_Rho->PAK LIMK LIMK PAK->LIMK Cofilin_p p-Cofilin (Inactive) LIMK->Cofilin_p Phosphorylates Cofilin_a Cofilin (Active) Cofilin_p->Cofilin_a Dephosphorylation Actin Actin Rearrangement Cofilin_a->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: SDF-1α/CXCR4 signaling pathway and this compound inhibition point.

Experimental Protocols

This section provides a detailed protocol for a trans-well chemotaxis assay to evaluate the inhibitory effect of this compound.

Materials
  • Resting CD4+ T cells (or other CXCR4-expressing cell line)

  • This compound (stock solution in DMSO)

  • Recombinant human SDF-1α

  • RPMI 1640 medium supplemented with 10% FBS

  • Trans-well inserts (e.g., 5 µm pore size for lymphocytes)

  • 24-well companion plates

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Flow cytometer (for cell quantification)

Experimental Workflow Diagram

Chemotaxis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay Setup cluster_analysis Analysis cell_prep 1. Prepare Cell Suspension (e.g., Resting CD4+ T cells) pretreatment 4. Pre-treat Cells with this compound or DMSO (1 hour at 37°C) cell_prep->pretreatment tiq_prep 2. Prepare this compound Dilutions (e.g., 640 pM to 50 µM) tiq_prep->pretreatment sdf1a_prep 3. Prepare SDF-1α Solution (e.g., 50 nM) assay_setup 5. Add SDF-1α to Lower Chamber Add Pre-treated Cells to Upper Chamber sdf1a_prep->assay_setup pretreatment->assay_setup migration 6. Incubate to Allow Cell Migration (e.g., 2-4 hours at 37°C) assay_setup->migration quantification 7. Quantify Migrated Cells (e.g., Flow Cytometry) migration->quantification analysis 8. Calculate % Inhibition and IC₅₀ quantification->analysis

Caption: Experimental workflow for a this compound chemotaxis assay.

Detailed Procedure
  • Cell Preparation:

    • Culture and harvest CXCR4-expressing cells (e.g., resting CD4+ T cells).

    • Wash the cells with serum-free RPMI 1640 medium.

    • Resuspend the cells in fresh RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.

  • This compound Pre-treatment:

    • Prepare a serial dilution of this compound in RPMI 1640/0.5% BSA. A suggested concentration range is from 640 pM to 50 µM (using a 5-fold dilution series).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dilution.

    • In separate tubes, mix equal volumes of the cell suspension and the this compound/DMSO dilutions.

    • Incubate the cells with this compound or DMSO for 1 hour at 37°C.

  • Chemotaxis Assay Setup:

    • Add 600 µL of RPMI 1640/0.5% BSA containing 50 nM SDF-1α to the lower wells of a 24-well plate.

    • For negative controls, add medium without SDF-1α to some wells.

    • Place the trans-well inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension to the top of each insert.

  • Cell Migration:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell type (typically 2-4 hours for lymphocytes).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the trans-well inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a flow cytometer or by manual counting with a hemocytometer. For flow cytometry, a fixed number of counting beads can be added to each sample for accurate cell concentration determination.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the total number of cells added to the insert.

    • Determine the percentage inhibition of chemotaxis by this compound at each concentration compared to the DMSO control.

    • Plot the percentage inhibition against the log of the this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Troubleshooting and Considerations

  • Cell Viability: Ensure high cell viability (>95%) before starting the assay. This compound has been shown to be non-toxic to cells at concentrations up to 50 µM.

  • DMSO Concentration: Keep the final DMSO concentration consistent across all samples and as low as possible (typically ≤ 0.5%).

  • Optimal SDF-1α Concentration: The optimal concentration of SDF-1α may vary depending on the cell type. It is recommended to perform a dose-response curve for SDF-1α to determine the EC₅₀ for chemotaxis for the specific cells being used.

  • Incubation Time: The optimal incubation time for migration will depend on the cell type's motility. A time-course experiment may be necessary to determine the peak migration time.

  • Controls: Always include a negative control (no chemoattractant) to measure basal random migration and a positive control (SDF-1α without inhibitor) to determine maximal chemotaxis.

References

Application Notes and Protocols for Cytotoxicity Assessment of TIQ-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIQ-15 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.[1][2][3] As a tetrahydroisoquinoline derivative, understanding its cytotoxic profile is crucial for preclinical development and therapeutic application.[2] This document provides detailed protocols for assessing the cytotoxicity of this compound in relevant cell lines, summarizes its inhibitory concentrations, and illustrates its mechanism of action and experimental workflows.

Mechanism of Action of this compound

This compound functions as an allosteric antagonist of the CXCR4 receptor.[1] Its primary mechanism involves blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4. This inhibition disrupts downstream signaling pathways, including the Gαi-mediated pathway, leading to a reduction in calcium flux, cAMP production, and cofilin activation. In the context of HIV, this compound potently inhibits the entry of CXCR4-tropic (X4-tropic) viral strains into host cells.

Data Presentation: Inhibitory and Cytotoxic Concentrations of this compound

The following table summarizes the reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentration (TC50) of this compound from various in vitro assays.

Assay TypeCell Line/SystemIC50/TC50Reference
CXCR4 Antagonism
Calcium FluxChem-1 cells3 nM
HEK293 cells6 nM
HIV-1IIIB InhibitionMAGI-CCR5/CXCR4 cells5 nM
HIV Rev-dependent T cellsRev-CEM-GFP-Luc13 nM
β-arrestin Recruitment15 nM
19 nM
cAMP ProductionCXCR4-Glo cells19 nM
41 nM
125I-SDF-1α Binding112 nM
ChemotaxisResting CD4+ T cells176 nM
Cytotoxicity
CytotoxicityPeripheral Blood Mononuclear Cells (PBMCs)TC50 = 47 µM
Rev-CEM-GFP-LucNon-toxic up to 50 µM

Experimental Protocols

A standard method for evaluating the cytotoxicity of quinoline derivatives is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

MTT Assay for this compound Cytotoxicity

Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50% (TC50).

Materials:

  • This compound (stock solution prepared in DMSO)

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., CEM-SS, Rev-CEM-GFP-Luc)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Harvest cells by centrifugation and resuspend in fresh complete culture medium.

    • Perform a cell count and adjust the cell density to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the stock solution. A suggested starting range, based on its known non-toxic concentration, would be from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells) from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the TC50 value by non-linear regression analysis.

Visualizations

Signaling Pathway of this compound

TIQ15_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 Receptor Gai Gαi Pathway CXCR4->Gai Activates HIV_Entry HIV Entry CXCR4->HIV_Entry SDF1a SDF-1α SDF1a->CXCR4 Binds & Activates TIQ15 This compound TIQ15->CXCR4 Blocks Ca_Flux Ca²⁺ Flux Gai->Ca_Flux cAMP ↓ cAMP Production Gai->cAMP Cofilin Cofilin Activation Gai->Cofilin Chemotaxis Chemotaxis Cofilin->Chemotaxis

Caption: Signaling pathway inhibited by this compound.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PBMCs) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding TIQ15_Prep 2. Prepare this compound Serial Dilutions Treatment 4. Add this compound Dilutions to Cells TIQ15_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Solubilization 7. Solubilize Formazan MTT_Addition->Solubilization Abs_Reading 8. Read Absorbance (570 nm) Solubilization->Abs_Reading Data_Analysis 9. Calculate % Viability & Determine TC50 Abs_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay of this compound.

References

Application Notes: Measuring CXCR4 Antagonism with TIQ-15 Using a Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIQ-15 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] The CXCR4 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.[2] Its natural ligand is the stromal cell-derived factor-1α (SDF-1α, also known as CXCL12).[2] The binding of CXCL12 to CXCR4 activates downstream signaling pathways, including the Gαi pathway, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[3][4]

This application note provides a detailed protocol for a cell-based calcium flux assay to characterize the antagonistic activity of this compound on the CXCR4 receptor. The assay measures the ability of this compound to inhibit the calcium mobilization induced by the agonist CXCL12. This method is suitable for determining the potency (e.g., IC₅₀ value) of this compound and similar compounds in a medium- to high-throughput screening format.

Principle of the Assay

The assay relies on a fluorescent calcium indicator, such as Fluo-4 AM, to monitor changes in intracellular calcium. Fluo-4 AM is a cell-permeable acetoxymethyl (AM) ester that, once inside the cell, is cleaved by intracellular esterases into the active, cell-impermeable Fluo-4. Fluo-4 exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.

In this assay, cells expressing the CXCR4 receptor are first loaded with Fluo-4 AM. They are then pre-incubated with varying concentrations of the antagonist, this compound. Subsequently, the cells are stimulated with a fixed concentration of the agonist, CXCL12, which would normally trigger Ca²⁺ release from the endoplasmic reticulum and subsequent Ca²⁺ influx from the extracellular space. A microplate reader, such as the FlexStation 3, is used to monitor the fluorescence changes in real-time. The presence of an effective antagonist like this compound will inhibit or reduce the CXCL12-induced fluorescence increase, allowing for the quantification of its inhibitory activity.

Signaling Pathway

The diagram below illustrates the CXCL12/CXCR4 signaling pathway leading to calcium mobilization and its inhibition by this compound.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CXCR4 CXCR4 G_protein Gαi/βγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_ion Ca²⁺ IP3R->Ca_ion Releases ER_Ca Ca²⁺ Store ER_Ca->IP3R CXCL12 CXCL12 (Agonist) CXCL12->CXCR4 Binds TIQ15 This compound (Antagonist) TIQ15->CXCR4 Blocks experimental_workflow start Start seed_cells 1. Cell Seeding Plate CXCR4-expressing cells in 96-well plates and incubate overnight. start->seed_cells dye_loading 2. Dye Loading Incubate cells with Fluo-4 AM loading solution (e.g., 60 min at 37°C). seed_cells->dye_loading wash_cells 3. Cell Wash Wash cells with Assay Buffer to remove excess dye. dye_loading->wash_cells add_antagonist 4. Antagonist Incubation Add serial dilutions of this compound. Incubate (e.g., 15-30 min). wash_cells->add_antagonist read_plate 5. Plate Reading & Agonist Addition Place plate in reader. Record baseline fluorescence. Inject CXCL12 (agonist) and continue recording. add_antagonist->read_plate analyze_data 6. Data Analysis Calculate fluorescence change. Plot dose-response curve and determine IC₅₀. read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for TIQ-15 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIQ-15 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, with its endogenous ligand stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. By blocking the SDF-1α/CXCR4 signaling axis, this compound has emerged as a valuable tool for studying the biological functions of this pathway and as a potential therapeutic agent in indications such as HIV-1 infection and various forms of cancer.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in cell culture experiments.

Chemical Properties and Mechanism of Action

This compound acts as an allosteric antagonist of the CXCR4 receptor.[3] This means it binds to a site on the receptor different from the binding site of the natural ligand, SDF-1α. This binding event prevents the conformational changes in the receptor that are necessary for downstream signaling. The inhibition of the SDF-1α/CXCR4 axis by this compound disrupts several key cellular processes, including calcium flux, adenylyl cyclase inhibition (leading to reduced cAMP production), and cofilin activation, which is critical for cell migration.[1] Furthermore, treatment with this compound has been shown to induce the internalization of the CXCR4 receptor.

Data Summary

The following table summarizes the key quantitative data regarding the in vitro activity of this compound from various cell-based assays.

ParameterAssayCell Type/SystemIC50 ValueReference
CXCR4 Antagonism SDF-1α induced Calcium FluxChem-1 cells5-10 nM
125I-SDF-1α Binding112 nM
β-arrestin Recruitment19 nM
SDF-1α/Forskolin-induced cAMP ProductionCXCR4-Glo cells41 nM
SDF-1α-mediated ChemotaxisResting CD4+ T cells176 nM
Anti-HIV Activity HIV-1 (T-tropic) InfectionHIV Rev-dependent indicator T cells13 nM
Cytotoxicity MTS AssayPeripheral Blood Mononuclear Cells (PBMCs)Non-toxic up to 50 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired working concentration for cell culture experiments.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water (for cell culture)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile, filter-barrier pipette tips

Procedure:

  • Determine the required stock concentration and volume. A common stock concentration for small molecules is 10 mM.

  • Calculate the amount of solvent needed. To prepare a 10 mM stock solution, use the following formula:

    • Volume of solvent (in µL) = (Mass of this compound in mg / Molecular Weight of this compound in g/mol ) * 100,000

    • Note: The molecular weight of this compound should be provided by the supplier.

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.

    • Add the calculated volume of sterile DMSO or water to the vial.

    • Gently vortex or pipette up and down to ensure the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's data sheet for specific storage recommendations.

Note on Solubility: this compound has been reported to have good water solubility (>100 μg/mL in pH 7.4 buffer). However, for high concentration stock solutions (e.g., ≥10 mM), DMSO is a commonly used solvent for small molecules and was used as a vehicle control in several published studies on this compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Treatment with this compound

This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time will depend on the specific cell type and experimental design.

Materials:

  • Cultured cells in appropriate cell culture vessels (e.g., plates, flasks)

  • Complete cell culture medium

  • This compound stock solution (prepared as in Protocol 1)

  • Vehicle control (the same solvent used to dissolve this compound, e.g., DMSO or water)

Procedure:

  • Cell Seeding: Seed the cells at the desired density in the culture vessels and allow them to adhere and stabilize overnight, or as required by the specific cell line.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final working concentration in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 100 nM from a 10 mM stock, you would perform a 1:100,000 dilution. It is recommended to perform serial dilutions for high dilution factors to ensure accuracy.

    • Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) to an equivalent volume of culture medium.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells or flasks.

    • Incubate the cells for the desired period (e.g., 1 hour, 24 hours, etc.) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following the incubation period, the cells can be harvested or analyzed according to the specific experimental protocol (e.g., cell migration assay, signaling pathway analysis, cytotoxicity assay). For instance, in chemotaxis assays, cells are often pre-treated with this compound for 1 hour before being exposed to the chemoattractant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell culture experiments.

TIQ15_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CXCR4 CXCR4 G_protein Gαi Activation CXCR4->G_protein Activates SDF1a SDF-1α (CXCL12) SDF1a->CXCR4 Binds & Activates TIQ15 This compound TIQ15->CXCR4 Allosterically Inhibits Calcium Ca²⁺ Mobilization G_protein->Calcium cAMP ↓ cAMP G_protein->cAMP Cofilin Cofilin Activation G_protein->Cofilin Migration Cell Migration & Chemotaxis Cofilin->Migration

Caption: this compound signaling pathway inhibition.

TIQ15_Experimental_Workflow start Start: Lyophilized this compound reconstitute Reconstitute in Sterile DMSO or Water to create Stock Solution start->reconstitute store Aliquot and Store at -20°C or -80°C reconstitute->store dilute Thaw and Dilute Stock Solution in Cell Culture Medium store->dilute treat Treat Cultured Cells (with Vehicle Control) dilute->treat incubate Incubate for Desired Time treat->incubate analyze Downstream Analysis (e.g., Migration, Signaling) incubate->analyze

Caption: Experimental workflow for this compound.

References

Application Notes: Methods for Assessing TIQ-15 Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antiviral agents is a cornerstone of global health security. The in vitro assessment of a compound's ability to inhibit viral replication in a controlled cellular environment is a critical first step in this process.[1] This document provides a detailed overview of common cell culture models and experimental protocols for evaluating the efficacy of "TIQ-15," a placeholder for any novel antiviral compound. These assays are designed to determine key parameters such as the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window.[2][3][4]

A desirable antiviral drug should exhibit high efficacy at concentrations well below those that are toxic to host cells.[2] The relationship between efficacy and toxicity is quantified by the Selectivity Index (SI), calculated as the ratio of CC50 to EC50. Generally, compounds with an SI value of 10 or greater are considered promising candidates for further development.

This document outlines the protocols for three fundamental assays:

  • Cytotoxicity Assay: To determine the CC50 of this compound on a relevant host cell line.

  • Plaque Reduction Assay: To determine the EC50 of this compound by quantifying the inhibition of viral plaque formation.

  • Viral RNA Yield Reduction Assay by qRT-PCR: To determine the EC50 by measuring the reduction in viral RNA production.

Data Presentation: this compound Antiviral Profile

The following tables summarize hypothetical quantitative data for this compound against various viruses, illustrating how results from the described protocols are typically presented.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineCell TypeCC50 (µM)Assay Method
Vero E6Monkey Kidney Epithelial>100MTT Assay
A549Human Lung Carcinoma95.4MTT Assay
Huh-7Human Liver Carcinoma>100MTT Assay

Table 2: In Vitro Antiviral Activity of this compound

VirusVirus FamilyHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI)Assay Method
Influenza A/PR/8/34 (H1N1)OrthomyxoviridaeA5494.295.422.7Plaque Reduction
SARS-CoV-2CoronaviridaeVero E67.8>100>12.8Plaque Reduction
Dengue Virus (DENV-2)FlaviviridaeHuh-711.5>100>8.7qRT-PCR
Herpes Simplex Virus 1 (HSV-1)HerpesviridaeVero E69.1>100>11.0Plaque Reduction

Experimental Workflows & Signaling Pathways

Diagram 1: General Workflow for Antiviral Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Library (e.g., this compound) B Cytotoxicity Assay (Determine CC50) A->B C Primary Antiviral Assay (e.g., CPE Inhibition) A->C D Dose-Response Assays (Plaque Reduction / qRT-PCR) C->D Active Hit E Calculate EC50 D->E F Calculate Selectivity Index (SI = CC50 / EC50) E->F G Time-of-Addition Assay F->G SI ≥ 10 H Viral Entry/Replication/ Egress Assays G->H I Identify Target Pathway H->I

Caption: A typical phased workflow for identifying and characterizing antiviral compounds like this compound.

Diagram 2: Hypothetical Mechanism - this compound Inhibition of Viral Entry

G cluster_cell Host Cell receptor Host Receptor (e.g., ACE2) endosome Endosome receptor->endosome Endocytosis replication Viral Replication endosome->replication Genome Release virus Virus Particle virus->receptor 1. Attachment tiq15 This compound tiq15->receptor 2. Inhibition

Caption: this compound hypothetically blocks viral entry by binding to the host cell receptor.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay to Determine CC50

This protocol determines the concentration of this compound that reduces host cell viability by 50% (CC50).

Materials:

  • Host cells (e.g., Vero E6)

  • 96-well flat-bottom plates

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in growth medium, starting from a high concentration (e.g., 200 µM). Also, prepare a "cells only" control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Carefully remove the growth medium from the cells. Add 100 µL of the serially diluted this compound, "cells only" control, and vehicle control to the wells in triplicate.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from all wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value.

Protocol 2: Plaque Reduction Neutralization Test (PRNT) to Determine EC50

This "gold standard" assay measures the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Confluent host cells (e.g., Vero E6) in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound stock solution

  • Infection medium (e.g., DMEM + 2% FBS)

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% agarose)

  • Crystal Violet solution (0.1% w/v in 20% ethanol)

  • Formalin (10%) or 4% Paraformaldehyde for fixing

Procedure:

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock in infection medium to a concentration that yields 50-100 plaques per well.

  • Virus-Compound Incubation: Mix equal volumes of each this compound dilution with the diluted virus. As a control, mix the virus with infection medium containing no compound ("virus control"). Incubate the mixtures for 1 hour at 37°C.

  • Infection: Remove the growth medium from the confluent cell monolayers. Inoculate the cells in triplicate with 200 µL of the virus-compound mixtures.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying.

  • Overlay Application: After the adsorption period, remove the inoculum and gently add 2 mL (for 6-well plates) of the pre-warmed (42°C) overlay medium to each well.

  • Incubation: Incubate the plates at 37°C, 5% CO2. The incubation time depends on the virus and can range from 2 to 10 days, allowing for visible plaques to form.

  • Fixing and Staining: Once plaques are visible, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 2 hours. After fixing, remove the agarose overlay and stain the cell monolayer with Crystal Violet solution for 15 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the "virus control." Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Viral RNA Yield Reduction Assay by qRT-PCR

This protocol quantifies the antiviral activity of this compound by measuring the reduction of viral RNA in the supernatant of infected cells. This method is useful for viruses that do not form clear plaques.

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • This compound stock solution

  • Infection medium

  • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • qRT-PCR reagents (primers/probes specific to a viral gene, master mix)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding and Infection: Seed cells to be confluent within 24 hours. Remove the growth medium and infect the cells with the virus at a specific Multiplicity of Infection (MOI, e.g., 0.1) in the presence of serial dilutions of this compound. Include "virus control" (no compound) and "cells only" (no virus, no compound) wells.

  • Incubation: Incubate the plates for the duration of one viral replication cycle (e.g., 24-48 hours) at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • RNA Extraction: Extract viral RNA from a fixed volume (e.g., 140 µL) of each supernatant sample using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform one-step or two-step qRT-PCR using primers and a probe specific to a conserved region of the viral genome. Set up the reaction according to the reagent manufacturer's protocol. Include a standard curve of known viral RNA concentrations for absolute quantification.

  • Data Acquisition: Run the qRT-PCR plate on a real-time PCR instrument.

  • Analysis: Determine the viral RNA copy number in each sample by comparing its cycle threshold (Ct) value to the standard curve. Calculate the percentage of inhibition of viral RNA yield for each this compound concentration relative to the "virus control." Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

References

Application Notes and Protocols: Flow Cytometry Analysis of CXCR4 Expression Following Treatment with TIQ-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing TIQ-15, a novel allosteric antagonist of the CXCR4 receptor, in the analysis of CXCR4 expression by flow cytometry. The protocols outlined below are intended for researchers in immunology, virology, and cancer biology who are investigating the CXCR4 signaling axis and developing therapeutics targeting this key chemokine receptor.

Introduction

CXCR4 (CD184) is a G-protein coupled receptor that plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[1] Its natural ligand is the chemokine CXCL12 (SDF-1α).[1] The CXCR4/CXCL12 axis is also a major co-receptor for T-cell tropic HIV-1 entry into host cells.[2][3] this compound is a potent and specific antagonist of CXCR4, acting as an allosteric inhibitor that blocks CXCR4-mediated signaling and induces receptor internalization. This property makes this compound a valuable tool for studying CXCR4 biology and a potential therapeutic agent. Flow cytometry is a powerful technique to quantify the cell surface expression of CXCR4 and to assess the impact of compounds like this compound on receptor levels.

Mechanism of Action of this compound

This compound functions as a non-competitive allosteric antagonist of CXCR4. It inhibits the binding of the natural ligand SDF-1α and subsequently blocks downstream signaling pathways. Key effects of this compound on CXCR4 signaling include:

  • Inhibition of Gαi-protein signaling: this compound blocks the SDF-1α-induced decrease in intracellular cyclic AMP (cAMP) levels, a hallmark of Gαi-coupled receptor activation.

  • Inhibition of Chemotaxis: By blocking CXCR4 signaling, this compound effectively inhibits the migration of cells, such as lymphocytes, towards a CXCL12 gradient.

  • Inhibition of Cofilin Activation: this compound prevents the dephosphorylation (activation) of cofilin, a key regulator of actin dynamics involved in cell motility.

  • Induction of CXCR4 Internalization: Treatment with this compound leads to a dose-dependent downregulation of CXCR4 from the cell surface. This is a crucial aspect to consider when analyzing its effects.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound from published studies.

Table 1: In Vitro Activity of this compound

Bio-AssayIC50 ValueCell TypeReference
Inhibition of CXCR4-tropic HIV-1 entry13 nMRev-CEM-GFP-Luc T cells
Inhibition of SDF-1α-induced cAMP reduction41 nMCXCR4-Glo cells
Inhibition of SDF-1α-mediated chemotaxis176 nMResting CD4+ T cells
Inhibition of SDF-1α-induced Calcium Flux5-10 nMNot Specified
Inhibition of 125I-SDF-1α binding112 nMNot Specified
Inhibition of β-arrestin recruitment19 nMNot Specified

Experimental Protocols

Protocol 1: Treatment of Cells with this compound for CXCR4 Downregulation Analysis

This protocol describes the treatment of CD4+ T cells with this compound prior to flow cytometric analysis of CXCR4 expression.

Materials:

  • This compound (prepare stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Cell line or primary cells expressing CXCR4 (e.g., resting CD4+ T cells, Jurkat cells)

  • DMSO (vehicle control)

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation: Culture cells to the desired density. For suspension cells, harvest by centrifugation and resuspend in fresh, pre-warmed complete medium to a concentration of 1 x 10^6 cells/mL.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Add the diluted this compound or DMSO control to the cell suspension.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 1 hour. The incubation time can be optimized depending on the cell type and experimental goals.

  • Washing: After incubation, wash the cells to remove excess this compound. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in cold PBS or FACS buffer (PBS with 1-2% FBS) in preparation for antibody staining.

Protocol 2: Flow Cytometry Staining for Surface CXCR4

This protocol details the staining of this compound-treated cells for flow cytometric analysis of CXCR4 expression.

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • FACS buffer (PBS with 1-2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-human CXCR4 antibody (e.g., PE/Cy5-conjugated anti-CXCR4). The choice of fluorochrome should be compatible with the available flow cytometer.

  • Isotype control antibody corresponding to the host species and isotype of the anti-CXCR4 antibody.

  • Propidium Iodide (PI) or other viability dye to exclude dead cells.

  • FACS tubes

Procedure:

  • Cell Aliquoting: Aliquot approximately 0.5-1 x 10^6 treated cells per FACS tube.

  • Antibody Staining:

    • Add the pre-titrated amount of fluorochrome-conjugated anti-CXCR4 antibody to the respective tubes.

    • Add the isotype control antibody to a separate tube of untreated cells.

  • Incubation: Incubate the cells on ice or at 4°C for 30 minutes in the dark to prevent photobleaching.

  • Washing: Wash the cells twice with 1-2 mL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes between washes.

  • Viability Staining (Optional but Recommended): Resuspend the cell pellet in FACS buffer and add a viability dye according to the manufacturer's instructions.

  • Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) and acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the live cell population using the viability dye.

    • Analyze the Median Fluorescence Intensity (MFI) or the percentage of CXCR4-positive cells in the this compound-treated samples compared to the vehicle control.

Visualizations

CXCR4 Signaling Pathway and Inhibition by this compound

CXCR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SDF1a SDF-1α (CXCL12) CXCR4 CXCR4 SDF1a->CXCR4 Binds TIQ15 This compound TIQ15->CXCR4 Binds (Allosteric) Internalization CXCR4 Internalization TIQ15->Internalization Gai Gαi CXCR4->Gai Activates CXCR4->Internalization AC Adenylyl Cyclase Gai->AC Inhibits Cofilin Cofilin Activation Gai->Cofilin cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis Cofilin->Chemotaxis

Caption: this compound allosterically inhibits CXCR4 signaling and induces its internalization.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow start Start: Cell Culture treatment Treat cells with this compound (or DMSO control) for 1 hr at 37°C start->treatment wash1 Wash cells to remove compound treatment->wash1 staining Stain with anti-CXCR4 antibody wash1->staining wash2 Wash cells to remove unbound antibody staining->wash2 acquisition Acquire on Flow Cytometer wash2->acquisition analysis Data Analysis: - Gate on live cells - Compare MFI/percentage acquisition->analysis end End: Quantify CXCR4 Expression analysis->end

Caption: Workflow for analyzing CXCR4 expression by flow cytometry after this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TIQ-15 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of TIQ-15 for their cell viability experiments.

Troubleshooting Guide

Encountering unexpected results when working with a new compound is a common challenge. This guide is designed to help you troubleshoot common issues related to this compound concentration and its effect on cell viability.

Problem Potential Cause Recommended Solution
High Cell Death or Low Viability at Expected Efficacious Concentrations 1. Concentration Too High: The effective concentration for your specific cell type and assay may be lower than anticipated. This compound has a reported 50% cytotoxic concentration (TC50) of approximately 47 µM[1]. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for your specific cell line and experimental conditions[2]. 2. Solvent Control: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is at a non-toxic level (typically ≤0.1% for DMSO). Include a solvent-only control in your experiments. 3. Literature Review: If possible, consult literature for studies that have used this compound in similar cell lines.
No Observable Effect at Tested Concentrations 1. Concentration Too Low: The concentrations used may be below the threshold required to elicit a biological response in your system. 2. Compound Inactivity: The this compound stock solution may have degraded. 3. Assay Insensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes.1. Increase Concentration Range: Test higher concentrations of this compound, approaching the lower micromolar range, while carefully monitoring for cytotoxicity[2][3]. 2. Verify Stock Solution: Prepare a fresh stock solution of this compound. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. 3. Alternative Viability Assays: Consider using a more sensitive or mechanistically different viability assay (e.g., ATP-based assays like CellTiter-Glo® or real-time viability assays).
Inconsistent Results Between Experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. 3. Inconsistent Incubation Times: The duration of cell exposure to this compound can influence the observed effects.1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and seed them at a uniform density. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. 2. Calibrate Pipettes: Regularly calibrate and use properly calibrated pipettes. 3. Maintain Consistent Protocols: Adhere strictly to the established incubation times for this compound treatment and assay procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability experiments?

A1: Based on published data, a broad starting range from picomolar to low micromolar is recommended. Studies have utilized this compound at concentrations ranging from 25.6 pM to 50 µM[2]. For initial experiments, a logarithmic dilution series starting from 10 µM down to the nanomolar or picomolar range is advisable to cover a wide spectrum of potential activities.

Q2: How does this compound work, and how might this affect cell viability?

A2: this compound is an antagonist of the CXCR4 receptor. The CXCR4 receptor, when activated by its ligand SDF-1α (also known as CXCL12), is involved in various cellular processes, including cell survival, proliferation, and migration. By blocking this signaling, this compound can inhibit these processes. In some contexts, particularly in cancer cells where CXCR4 is overexpressed, inhibiting this pro-survival pathway can lead to apoptosis (programmed cell death). Therefore, the effect on cell viability is context-dependent and related to the role of the CXCR4 signaling pathway in the specific cell type being studied.

Q3: What cell viability assays are appropriate for use with this compound?

A3: A variety of standard cell viability and cytotoxicity assays can be used. The choice of assay may depend on the specific research question and available equipment. Commonly used assays include:

  • Metabolic Assays: (e.g., MTT, MTS, WST-1, resazurin) which measure the metabolic activity of viable cells.

  • ATP Measurement Assays: (e.g., CellTiter-Glo®) which quantify the amount of ATP present in viable cells.

  • Membrane Integrity Assays: (e.g., Trypan Blue exclusion, Propidium Iodide staining) which distinguish between live and dead cells based on membrane permeability.

  • Apoptosis Assays: (e.g., Annexin V/PI staining, Caspase activity assays) to specifically measure programmed cell death.

Q4: For how long should I treat my cells with this compound?

A4: The optimal treatment duration will depend on the cell type, the biological process being investigated, and the this compound concentration. Published studies have used incubation times ranging from 1 hour to 72 hours. For initial experiments, a time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint.

Q5: Are there any known off-target effects of this compound that could impact cell viability?

A5: While this compound is characterized as a potent CXCR4 antagonist, it has been shown to inhibit the CYP450 2D6 enzyme with an IC50 of 0.32 µM. This could be a consideration in complex experimental systems, such as co-culture models or in vivo studies, where metabolism by this enzyme is a factor. For most in vitro cell viability studies, this is less likely to be a direct confounding factor unless the cell line has high CYP2D6 activity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a general framework for determining the cytotoxic and optimal working concentration of this compound for a given cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

    • For suspension cells, seed at an appropriate density (e.g., 20,000-50,000 cells/well) immediately before adding the compound.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range (e.g., 100 µM down to 1 nM).

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • Remove the old medium from the wells (for adherent cells).

    • Add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control to the appropriate wells.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for an additional 1-2 hours at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the percentage of cell viability against the this compound concentration (log scale) to generate a dose-response curve and determine the IC50 (concentration that inhibits 50% of cell viability).

Visualizations

Experimental_Workflow_for_TIQ15_Optimization cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding tiq15_prep Prepare this compound Serial Dilutions start->tiq15_prep treat_cells Treat Cells with this compound cell_seeding->treat_cells tiq15_prep->treat_cells incubation Incubate (24, 48, 72h) treat_cells->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Measure Absorbance viability_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 / Optimal Concentration plot_curve->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for optimizing this compound concentration.

TIQ15_CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response SDF1a SDF-1α (CXCL12) CXCR4 CXCR4 Receptor SDF1a->CXCR4 Activates G_protein Gαi Signaling CXCR4->G_protein Activates TIQ15 This compound TIQ15->CXCR4 Antagonizes PLC PLC G_protein->PLC Cofilin_Activation Cofilin Activation G_protein->Cofilin_Activation cAMP ↓ cAMP G_protein->cAMP Apoptosis_Modulation Apoptosis Modulation PLC->Apoptosis_Modulation Chemotaxis Chemotaxis Cofilin_Activation->Chemotaxis Cell_Survival Cell Survival & Proliferation cAMP->Cell_Survival Apoptosis_Modulation->Cell_Survival

Caption: this compound mechanism of action via CXCR4 signaling pathway.

References

Technical Support Center: Overcoming TIQ-15 Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the CXCR4 antagonist TIQ-15 during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What's causing this?

A1: This common issue, often called "solvent shock," occurs when a compound that is stable in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media.[1][2] The drastic change in solvent polarity can cause the compound to crash out of solution. While this compound has been reported to have good aqueous solubility (>100 μg/mL at pH 7.4), the final concentration in your experiment might exceed its solubility limit under specific cell culture conditions.[3] Factors like media components, temperature, and the final DMSO concentration can all influence solubility.[1]

Q2: What is the maximum recommended concentration of DMSO for my cell-based assays?

A2: The tolerance to DMSO is highly cell-line dependent. Generally, most cell lines can tolerate DMSO concentrations up to 0.5% v/v without significant cytotoxic effects.[4] However, sensitive cell lines, such as primary cells or stem cells, may show signs of toxicity or differentiation at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the optimal and non-toxic concentration of DMSO for your specific cell line.

Q3: Can I use a solvent other than DMSO for my this compound stock solution?

A3: Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used. However, the choice of solvent depends on the specific properties of this compound and the compatibility with your experimental setup. As with DMSO, it is essential to conduct a vehicle control to assess any potential effects of the solvent on your assay.

Q4: How do components of the cell culture medium, like fetal bovine serum (FBS), affect the solubility of this compound?

A4: Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution. Therefore, the presence of FBS in your culture medium can enhance the solubility of this compound. If you are working with serum-free or low-serum media, you may encounter more significant solubility challenges.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon dilution into cell culture medium.

This is a classic sign of "solvent shock." The following workflow can help mitigate this issue.

Caption: Workflow to mitigate "solvent shock" and improve this compound solubility.

Issue 2: this compound solubility is still poor, even with optimized dilution methods.

If precipitation persists, consider using solubility-enhancing agents.

Table 1: Solubility Enhancing Agents for In Vitro Assays

AgentMechanism of ActionTypical Starting ConcentrationKey Considerations
Cyclodextrins (e.g., HP-β-CD)Form inclusion complexes by encapsulating the hydrophobic drug molecule, increasing its aqueous solubility.1-5 mMCan sometimes extract cholesterol from cell membranes; a vehicle control is essential.
Pluronic® F-127 A non-ionic surfactant that forms micelles to solubilize hydrophobic compounds.0.02% - 0.1% w/vCan be cytotoxic at higher concentrations; test for cell viability.
Bovine Serum Albumin (BSA) Can be added to serum-free media to mimic the solubilizing effects of serum proteins.0.1% - 1% w/vEnsure the added BSA does not interfere with your assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Compound Information:

    • Name: this compound

    • CAS Number: 1380336-17-3

    • Molecular Weight: 364.54 g/mol

    • Chemical Formula: C23H32N4

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) may aid this process.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Cell Culture Media

This protocol helps determine the practical solubility limit of this compound in your specific assay conditions.

G A Prepare serial dilutions of this compound in 100% DMSO. B Add a small, fixed volume of each DMSO dilution to your cell culture medium in a 96-well plate. A->B C Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a set time. B->C D Visually inspect for precipitation. Measure turbidity by reading absorbance at a high wavelength (e.g., 600-650 nm). C->D E Determine the highest concentration that remains clear. This is your kinetic solubility limit. D->E

Caption: Experimental workflow for determining the kinetic solubility of this compound.

Signaling Pathway

This compound is a potent antagonist of the CXCR4 receptor. The binding of its natural ligand, CXCL12 (also known as SDF-1), to CXCR4 initiates several downstream signaling cascades. This compound blocks these interactions.

G CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 G_protein Gαi Activation CXCR4->G_protein TIQ15 This compound TIQ15->CXCR4 Ca_flux Ca²+ Mobilization G_protein->Ca_flux MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Cellular_Response Cell Migration, Proliferation, Survival Ca_flux->Cellular_Response MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response

Caption: this compound antagonism of the CXCL12/CXCR4 signaling pathway.

References

Technical Support Center: Investigating Potential Off-Target Effects of TIQ-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TIQ-15, a potent CXCR4 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its primary mechanism of action is the inhibition of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12).[1][2] This blockade inhibits downstream signaling pathways associated with cell migration, proliferation, and survival. This compound has been shown to effectively block CXCR4-mediated viral entry of HIV.[1][2]

Q2: What are the known on-target effects of this compound?

The on-target effects of this compound are directly related to its antagonism of the CXCR4 receptor. These include:

  • Inhibition of SDF-1α-induced calcium flux.[3]

  • Blockade of SDF-1α/CXCR4-mediated cAMP production.

  • Inhibition of SDF-1α-induced cofilin activation and chemotaxis.

  • Downregulation of surface CXCR4 density at higher concentrations.

Q3: What are the known or potential off-target effects of this compound?

Based on available data, this compound has a few identified off-target interactions:

  • CCR5: this compound exhibits weaker antagonistic activity against the C-C chemokine receptor type 5 (CCR5). This dual-tropism is noteworthy, particularly in the context of HIV research.

  • CYP450 2D6: this compound is an inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, which is involved in the metabolism of a significant number of clinically used drugs.

  • Muscarinic Acetylcholine Receptor (mAChR): One study noted that while this compound itself did not potently target mAChR, the introduction of an alkene motif in analogs slightly increased mAChR inhibition, suggesting a potential for interaction with this receptor class depending on the chemical scaffold.

It is important to note that a comprehensive off-target profile for this compound across the human kinome or a broad panel of G-protein coupled receptors (GPCRs) is not publicly available. Therefore, further investigation into potential off-target effects is recommended for any new experimental system.

Quantitative Data Summary

The following tables summarize the available quantitative data for the on-target and off-target activities of this compound.

Table 1: On-Target Activity of this compound at CXCR4

AssayIC50Reference
CXCR4 Ca2+ Flux6 nM
HIV-1 (X4-tropic) Infection13 nM
Beta-arrestin Recruitment19 nM
SDF-1α-induced cAMP Reduction41 nM
125I-SDF-1α Binding112 nM
SDF-1α-mediated Chemotaxis176 nM

Table 2: Known Off-Target Activity of this compound

TargetActivityIC50Reference
CYP450 2D6Inhibition0.32 µM
CCR5Moderate Inhibition of HIV-1 (R5-tropic)Not specified

Troubleshooting Guide

Issue 1: Inconsistent or unexpected cellular phenotype observed with this compound treatment.

Potential Cause Troubleshooting Steps
Off-target effects 1. Dose-response comparison: Compare the dose-response curve for the observed phenotype with the known on-target IC50 values for CXCR4 inhibition. A significant discrepancy may suggest an off-target effect. 2. Use a structurally distinct CXCR4 antagonist: Treat cells with another CXCR4 antagonist that has a different chemical structure (e.g., AMD3100). If the phenotype is not replicated, it is more likely an off-target effect of this compound. 3. Rescue experiment: If your cell line permits, overexpress CXCR4. If the phenotype is not rescued, it suggests the involvement of other targets.
Experimental artifact Review and optimize your experimental protocol. Ensure all controls, including vehicle controls (e.g., DMSO), are behaving as expected.

Issue 2: this compound shows cytotoxicity at concentrations required for CXCR4 inhibition.

Potential Cause Troubleshooting Steps
Off-target toxicity 1. Counter-screen: Test the cytotoxicity of this compound in a cell line that does not express CXCR4. If toxicity persists, it is likely due to off-target effects. 2. Investigate known off-targets: Consider if the inhibition of CYP450 2D6 or weak antagonism of CCR5 could contribute to the observed toxicity in your specific cell model.
Compound stability/solubility Ensure that this compound is fully solubilized in your culture medium and is stable under your experimental conditions. Precipitated compound can cause non-specific cellular stress.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement and Identify Off-Targets

Objective: To verify the engagement of this compound with its intended target (CXCR4) and to screen for novel intracellular off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to 80-90% confluency.

    • Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in a suitable buffer with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation.

    • Quantify the protein concentration of the soluble fraction.

  • Protein Analysis:

    • Western Blot: Analyze the amount of soluble CXCR4 (and any suspected off-target proteins) at different temperatures using specific antibodies. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • Mass Spectrometry (for discovery): Analyze the entire proteome of the soluble fraction to identify proteins that are stabilized by this compound, thus revealing potential off-targets.

Protocol 2: Kinome Profiling to Assess Off-Target Kinase Inhibition

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

This protocol is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX, Promega).

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity.

  • Kinase Panel Screening: The compound is screened against a large panel of purified, active kinases (e.g., KINOMEscan™).

  • Data Analysis: The results are typically provided as a percentage of inhibition at a given concentration or as Kd values. This allows for the identification of any kinases that are significantly inhibited by this compound.

Signaling Pathways and Experimental Workflows

Below are diagrams of relevant signaling pathways and a conceptual workflow for identifying off-target effects.

CXCR4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SDF1a SDF-1α (CXCL12) CXCR4 CXCR4 SDF1a->CXCR4 Binds TIQ15 This compound TIQ15->CXCR4 Blocks G_protein Gαi/βγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K/Akt G_protein->PI3K Activates Ca_flux ↑ Ca²⁺ Flux PLC->Ca_flux cAMP ↓ cAMP AC->cAMP MEK_ERK MEK/ERK PI3K->MEK_ERK Cell_Migration Cell Migration & Proliferation MEK_ERK->Cell_Migration cAMP->Cell_Migration Ca_flux->Cell_Migration

Caption: CXCR4 signaling pathway and the inhibitory action of this compound.

CCR5_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokines MIP-1α, MIP-1β, RANTES CCR5 CCR5 Chemokines->CCR5 Binds TIQ15 This compound (Weak) TIQ15->CCR5 Weakly Blocks G_protein Gαi/βγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PKC PKC PLC->PKC MAPK MAPK (p38, JNK) PKC->MAPK Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response

Caption: CCR5 signaling pathway and the potential weak inhibitory action of this compound.

Off_Target_Workflow Start Start: Unexpected Phenotype with this compound In_Silico In Silico Prediction (e.g., target prediction tools) Start->In_Silico Biochemical Biochemical/Biophysical Assays Start->Biochemical Cell_Based Cell-Based Assays Start->Cell_Based Proteomics Proteomics Approaches Start->Proteomics Validation Validate Hits (e.g., functional assays, siRNA) In_Silico->Validation Kinome_Scan Kinome Scan Biochemical->Kinome_Scan GPCR_Panel GPCR Panel Biochemical->GPCR_Panel CETSA_WB CETSA (Western Blot) Cell_Based->CETSA_WB Counter_Screen Counter-Screening (Target-negative cell line) Cell_Based->Counter_Screen CETSA_MS CETSA-MS Proteomics->CETSA_MS Affinity_Purification Affinity Purification-MS Proteomics->Affinity_Purification Kinome_Scan->Validation GPCR_Panel->Validation CETSA_WB->Validation Counter_Screen->Validation CETSA_MS->Validation Affinity_Purification->Validation

Caption: Experimental workflow for identifying and validating potential off-target effects of this compound.

References

Technical Support Center: Addressing TIQ-15 Metabolic Instability in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the metabolic instability of TIQ-15 in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability in rodents a concern?

A1: this compound is a potent antagonist of the CXCR4 receptor, showing promise as an anti-HIV agent.[1][2] While it demonstrates favorable metabolic stability in human liver microsomes, it exhibits unsatisfactory stability in rodent liver microsomes.[1] This metabolic instability in commonly used preclinical species like rats and mice can lead to rapid clearance of the compound, making it difficult to achieve and maintain therapeutic concentrations in vivo. This effectively precludes the use of these standard rodent models for evaluating the in vivo efficacy of this compound.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is an allosteric antagonist of the CXCR4 receptor.[2] It functions by blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), to CXCR4. This interaction inhibits downstream signaling pathways, including Gαi-mediated signaling, which subsequently blocks HIV-1 entry into host cells. Key downstream effects of this compound's antagonism include the inhibition of SDF-1α-induced cAMP production and cofilin activation, a key regulator of T cell chemotaxis.

Q3: Are there any known metabolites of tetrahydroisoquinolines (TIQs) in rodents?

A3: Yes, studies on related tetrahydroisoquinolines in rats have identified metabolites. For instance, 4-Hydroxytetrahydroisoquinoline (4OH-TIQ) has been detected as a metabolite in rat liver microsomes and urine. The formation of such metabolites suggests that metabolic processes in rodents can significantly alter the structure and potentially the activity and clearance of TIQ-based compounds.

Troubleshooting Guide

Problem 1: High in vitro clearance of this compound in rodent liver microsomes.

  • Possible Cause: this compound is susceptible to rapid metabolism by enzymes present in rodent liver microsomes, likely cytochrome P450 (CYP) enzymes.

  • Troubleshooting Steps:

    • Confirm Metabolic Liability: Conduct an in vitro metabolic stability assay using both rat and mouse liver microsomes. Determine the intrinsic clearance (CLint) and half-life (t1/2).

    • Identify Metabolic Soft Spots: Perform metabolite identification studies using LC-MS/MS to pinpoint the specific sites on the this compound molecule that are being modified by the metabolic enzymes.

    • Consider a More Stable Analog: Evaluate the improved analog, 15a , which was specifically designed to have enhanced metabolic stability in rodent liver microsomes. The introduction of a cyclohexylamino side-chain in 15a resolved the poor liver microsomal activity observed with this compound and its other analogs.

Problem 2: Discrepancy between in vitro metabolic stability and in vivo pharmacokinetic data.

  • Possible Cause: While in vitro microsomal assays are a good indicator of Phase I metabolism, they do not account for other clearance mechanisms such as Phase II metabolism, extrahepatic metabolism, or non-metabolic clearance pathways. Additionally, factors like high plasma protein binding can sometimes lead to lower than expected in vivo clearance despite in vitro instability.

  • Troubleshooting Steps:

    • Assess Broader Metabolic Pathways: Utilize hepatocyte-based assays which include both Phase I and Phase II metabolic enzymes to get a more comprehensive picture of cellular metabolism.

    • Evaluate Plasma Protein Binding: Determine the extent of this compound binding to plasma proteins in the rodent species being used. High protein binding can reduce the fraction of the drug available for metabolism and clearance.

    • Conduct In Vivo Pharmacokinetic Studies: Perform a full pharmacokinetic study in rodents with both intravenous (IV) and oral (PO) administration to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F).

Data Presentation

Table 1: In Vitro Metabolic Stability of a Tetrahydroisoquinoline-based Compound and its Improved Analog

CompoundSpeciesIn Vitro SystemHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
UNC10201652HumanLiver Microsomes28.848.1
UNC10201652MouseLiver Microsomes12.0115
UNC10201652*RatLiver Microsomes7.14194
15a MouseLiver MicrosomesHigh Stability-
15a RatLiver MicrosomesHigh Stability-

*Note: Data for UNC10201652, a compound with a tetrahydroisoquinoline core, is presented as a representative example to illustrate species differences in metabolic stability. The analog 15a is reported to have high metabolic stability in rodent liver microsomes, a significant improvement over this compound.

Table 2: In Vivo Pharmacokinetic Parameters of a Representative Small Molecule in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)CL (L/h/kg)Vd (L/kg)t1/2 (h)F (%)Reference
Intravenous5--302 ± 209----
Oral5137 ± 100------

*Note: This table presents example pharmacokinetic parameters for a small molecule in rats to illustrate the type of data that should be generated for this compound and its analogs.

Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled liver microsomes (from rat or mouse) on ice.

    • Prepare a working solution of this compound or its analog in a suitable solvent (e.g., DMSO).

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation start Start: High in vitro clearance of this compound observed microsomes Conduct Liver Microsomal Stability Assay (Rat & Mouse) start->microsomes met_id Perform Metabolite Identification (LC-MS/MS) microsomes->met_id If unstable analog Synthesize/Obtain Improved Analog (e.g., 15a) met_id->analog analog_test Test Analog in Microsomal Stability Assay analog->analog_test stable Analog shows improved stability analog_test->stable If stable pk_study Conduct in vivo PK study (IV & PO in rodents) stable->pk_study data_analysis Analyze PK parameters (CL, Vd, t1/2, F) pk_study->data_analysis correlation Correlate in vitro and in vivo data data_analysis->correlation decision Decision: Proceed with in vivo efficacy studies correlation->decision

Caption: Workflow for addressing metabolic instability of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SDF1a SDF-1α CXCR4 CXCR4 Receptor SDF1a->CXCR4 Binds Gai Gαi CXCR4->Gai Activates HIV ↓ HIV-1 Entry CXCR4->HIV Mediates TIQ15 This compound TIQ15->CXCR4 Blocks cAMP ↓ cAMP Production Gai->cAMP Cofilin Cofilin Activation Gai->Cofilin Chem ↓ T-cell Chemotaxis Cofilin->Chem

References

Technical Support Center: Minimizing Cytotoxicity of TIQ-15 in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of TIQ-15 in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported cytotoxicity?

This compound is a potent antagonist of the CXCR4 receptor, a chemokine co-receptor involved in HIV entry and cancer metastasis.[1][2][3][4][5] It has been shown to inhibit HIV-1 infection in various cell types, including primary CD4+ T cells, with an IC50 of approximately 13 nM. Generally, this compound is reported to have a good safety profile with low cytotoxicity. Studies have shown it to be non-toxic to peripheral blood mononuclear cells (PBMCs) and CD4+ T cells at concentrations up to 50 μM. However, a 50% cytotoxic concentration (TC50) of 47 μM has also been reported.

Q2: I am observing significant cell death in my primary cells even at low concentrations of this compound. What are the possible reasons?

While this compound is generally considered to have low cytotoxicity, several factors could contribute to unexpected cell death in primary cultures:

  • Primary Cell Sensitivity: Primary cells are inherently more sensitive to chemical compounds than immortalized cell lines. The specific type of primary cell you are using may have a lower tolerance to this compound.

  • Compound Purity: Impurities from the synthesis of this compound could be cytotoxic. It is crucial to use a high-purity stock of the compound.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations. It is important to ensure the final solvent concentration in your culture medium is within a non-toxic range.

  • High Local Concentration: Improper mixing of the this compound stock solution into the culture medium can lead to localized high concentrations that are toxic to cells.

  • Extended Exposure Time: Continuous exposure to even low concentrations of a compound can sometimes lead to cytotoxicity over time.

Q3: What are the initial steps to troubleshoot unexpected cytotoxicity with this compound?

A systematic approach is crucial when encountering unexpected cytotoxicity. Begin by:

  • Verifying Compound Concentration: Double-check all calculations for the dilution of your this compound stock.

  • Assessing Solvent Toxicity: Run a vehicle control experiment with the same concentration of the solvent (e.g., DMSO) used in your this compound treatment to rule out solvent-induced cytotoxicity.

  • Performing a Dose-Response Curve: This is essential to determine the half-maximal cytotoxic concentration (CC50) for your specific primary cell type and to identify a non-toxic working concentration range.

Troubleshooting Guides

High Cytotoxicity Observed at Expected Non-Toxic Concentrations

If you observe significant cell death at concentrations of this compound that are reported to be non-toxic, follow these steps:

  • Optimize Concentration and Exposure Time: The most direct way to mitigate cytotoxicity is to lower the concentration of this compound and reduce the incubation time.

  • Consider Co-incubation with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-treatment with antioxidants like N-acetylcysteine or pan-caspase inhibitors such as Z-VAD-FMK may rescue cells from death.

  • Evaluate Serum Concentration: The amount of serum in your culture medium can affect the availability and cytotoxicity of a compound. Consider if the serum concentration is appropriate for your primary cells and the experiment.

Quantitative Data Summary

ParameterValueCell Type(s)Reference
IC50 (HIV-1 Inhibition) 13 nMRev-dependent indicator T cells
IC50 (CXCL12-induced Ca2+ flux) 3 nMNot specified
TC50 (50% Cytotoxicity) 47 µMNot specified
Non-toxic Concentration Up to 50 µMPBMCs, resting CD4+ T cells

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol outlines the steps to determine the cytotoxic concentration (CC50) of this compound in your primary cells.

  • Cell Seeding: Plate your primary cells in a 96-well plate at their optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution of this compound in your cell culture medium. Perform serial dilutions to create a range of 2x concentrations.

  • Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Determine cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and determine the CC50 value.

Protocol 2: Co-treatment with a Cytoprotective Agent

This protocol can be used to assess if a cytoprotective agent can mitigate this compound-induced cytotoxicity.

  • Cell Seeding: Plate primary cells as described in Protocol 1.

  • Pre-treatment: Pre-incubate the cells with a cytoprotective agent (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.

  • Co-treatment: Add this compound at various concentrations to the wells, with the cytoprotective agent still present.

  • Controls: Include wells with this compound alone, the cytoprotective agent alone, and a vehicle control.

  • Incubation and Analysis: Incubate for the desired time and then assess cell viability. A significant increase in viability in the co-treated wells compared to the this compound alone wells suggests the cytoprotective agent is effective.

Visualizations

cluster_0 Troubleshooting Workflow for this compound Cytotoxicity A High Cytotoxicity Observed B Verify this compound Concentration and Purity A->B C Run Vehicle (Solvent) Control B->C D Perform Dose-Response Assay (CC50) C->D E Is Cytotoxicity Still Observed at Low Concentrations? D->E F Optimize Exposure Time E->F Yes H Problem Resolved E->H No G Consider Co-treatment with Cytoprotective Agents F->G G->H

Caption: A logical troubleshooting workflow for addressing high cytotoxicity with this compound in primary cell cultures.

cluster_1 Experimental Workflow for Optimal this compound Concentration A Seed Primary Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Treat Cells with this compound and Vehicle Control B->C D Incubate for Desired Time Period C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Calculate % Viability vs. Control E->F G Determine CC50 and Optimal Non-Toxic Concentration F->G cluster_2 Simplified CXCR4 Signaling Pathway SDF1 SDF-1α (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Gai Gαi CXCR4->Gai AC Adenylyl Cyclase Gai->AC inhibits Cofilin Cofilin Activation Gai->Cofilin cAMP ↓ cAMP AC->cAMP TIQ15 This compound TIQ15->CXCR4 antagonizes

References

Technical Support Center: Optimizing the In Vivo Efficacy of TIQ-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo efficacy of TIQ-15, a potent CXCR4 antagonist. This resource offers detailed frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and quantitative data to address common challenges encountered during preclinical research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in in vivo experiments.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an allosteric antagonist of the CXCR4 receptor.[1][2] It blocks the binding of the natural ligand, SDF-1α (stromal cell-derived factor-1α), to CXCR4, thereby inhibiting downstream signaling pathways.[2][3] This includes the Gαi-mediated pathway, leading to the inhibition of cAMP production, cofilin activation, and chemotaxis.[2]

Q2: What are the main challenges associated with the in vivo use of this compound?

A2: The primary challenges for achieving optimal in vivo efficacy with this compound are:

  • Poor metabolic stability in rodents: While stable in human liver microsomes, this compound shows unsatisfactory stability in rodent liver microsomes, which can lead to rapid clearance and reduced exposure in preclinical rodent models.

  • Low intestinal permeability: Despite reports of good oral availability in rats, this compound exhibits low intestinal permeability in Parallel Artificial Membrane Permeability Assays (PAMPA), likely due to the presence of protonated amino groups at physiological pH.

  • CYP450 Inhibition: this compound is a significant inhibitor of the cytochrome P450 enzyme CYP2D6 (IC50 = 320 nM), which can lead to potential drug-drug interactions and limit its use in combination therapies.

Q3: Is there an improved analog of this compound available?

A3: Yes, a congener of this compound, designated as 15a , has been developed to address some of its limitations. Compound 15a exhibits enhanced stability in liver microsomes and reduced inhibition of CYP450 (2D6), making it a potentially more suitable candidate for in vivo studies.

Q4: What are the reported in vitro IC50 values for this compound?

A4: The in vitro potency of this compound has been characterized in various assays. Please refer to Table 1 for a summary of these values.

Section 2: Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues encountered during in vivo experiments with this compound.

Problem Possible Cause Suggested Solution
Low or variable plasma exposure after oral administration. Poor aqueous solubility and low intestinal permeability.1. Formulation Optimization: Utilize formulation strategies to enhance solubility and absorption. This can include using co-solvents, surfactants, or developing lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). 2. pH Adjustment: For ionizable compounds like this compound, adjusting the pH of the formulation vehicle may improve solubility. 3. Particle Size Reduction: Micronization or nanomilling can increase the surface area of the compound, potentially improving dissolution rate.
Rapid clearance and short half-life in rodent models. High metabolic instability in rodent liver microsomes.1. Consider Alternative Models: If feasible, explore the use of species with metabolic profiles more similar to humans. 2. Structural Modification: As demonstrated with the development of analog 15a, structural modifications can improve metabolic stability. This may involve blocking metabolically liable sites. 3. Higher Dosing or More Frequent Administration: To maintain therapeutic concentrations, it may be necessary to increase the dose or the frequency of administration. However, this should be balanced with potential toxicity.
Unexpected toxicity or adverse events, especially in combination studies. Inhibition of CYP2D6 by this compound.1. Avoid Co-administration with CYP2D6 Substrates: If possible, avoid using concomitant medications that are known substrates of CYP2D6. 2. Dose Adjustment of Co-administered Drugs: If co-administration is necessary, consider reducing the dose of the CYP2D6 substrate drug. 3. Therapeutic Drug Monitoring: Monitor the plasma concentrations of the co-administered drug to avoid toxicity. 4. Use an Analog with Reduced CYP Inhibition: Consider using an analog with an improved off-target profile, such as compound 15a.
Difficulty in establishing a clear dose-response relationship in vivo. A combination of poor pharmacokinetics (low bioavailability, rapid clearance) and potential off-target effects.1. Thorough Pharmacokinetic Profiling: Conduct a comprehensive pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in your chosen animal model. 2. Formulation Optimization: Ensure the formulation provides consistent and predictable exposure. 3. Dose Escalation Study: Perform a careful dose-escalation study to identify a therapeutic window and establish a relationship between dose, plasma concentration, and target engagement/efficacy.

Section 3: Quantitative Data

The following tables summarize key quantitative data for this compound and a relevant analog to aid in experimental design and data interpretation.

Table 1: In Vitro Efficacy and Properties of this compound

ParameterValueCell Line/Assay ConditionReference
CXCR4 Antagonism
HIV-1 Entry Inhibition (IC50)13 nMRev-CEM-GFP-Luc cells
CXCL12-induced Ca2+ Flux (IC50)3 nMCCRF-CEM cells
cAMP Production Inhibition (IC50)41 nMCXCR4-Glo cells
β-arrestin Recruitment Inhibition (IC50)15 nMNot specified
Chemotaxis Inhibition (IC50)176 nMResting CD4 T cells
Off-Target Effects
CYP450 (2D6) Inhibition (IC50)320 nMNot specified
Physicochemical Properties
Aqueous Solubility (pH 7.4)>100 µg/mLBuffer
Intestinal Permeability (PAMPA)Close to zeroNot specified

Table 2: In Vivo Pharmacokinetic Parameters of this compound

SpeciesDose & RouteBioavailability (F)CmaxTmaxHalf-life (t1/2)Reference
RatOral63%Not specifiedNot specifiedNot specified

Note: While a good oral bioavailability in rats has been reported, it is contradicted by low intestinal permeability data from in vitro assays. This discrepancy highlights the importance of careful in vivo pharmacokinetic characterization.

Table 3: Comparison of this compound and its Analog 15a

PropertyThis compoundAnalog 15aReference
CXCR4 Ca2+ Flux IC503 nM33 nM
Metabolic Stability (Rodent Liver Microsomes)UnsatisfactoryEnhanced
CYP450 (2D6) InhibitionSignificant (IC50 = 320 nM)Reduced
Intestinal Permeability (PAMPA)LowNot specified

Section 4: Experimental Protocols

Protocol 4.1: General Formulation for Oral Administration of a Poorly Soluble Compound

This protocol provides a starting point for formulating this compound for oral gavage in rodents. Optimization will likely be required.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile water or saline

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in a minimal amount of DMSO to create a stock solution.

  • In a separate tube, prepare the vehicle by mixing PEG400, Tween® 80, and sterile water/saline. A common starting ratio is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% water.

  • While vortexing the vehicle, slowly add the this compound stock solution.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the vehicle composition (e.g., increase the percentage of co-solvents or surfactant).

  • Prepare the formulation fresh daily before administration.

Protocol 4.2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a CXCR4 antagonist in a subcutaneous xenograft model.

Animal Model:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID).

Tumor Cell Implantation:

  • Culture a human cancer cell line known to express CXCR4 (e.g., a non-small cell lung cancer line like H460).

  • Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^6 cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

Treatment:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Administer this compound (formulated as in Protocol 4.1) or vehicle control via oral gavage at the desired dose and schedule (e.g., daily).

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health throughout the study.

Endpoint Analysis:

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or markers of apoptosis.

Section 5: Visualizations

Diagram 5.1: CXCR4 Signaling Pathway

CXCR4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SDF1 SDF-1α (CXCL12) CXCR4 CXCR4 SDF1->CXCR4 G_protein Gαi/βγ CXCR4->G_protein PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Cofilin Cofilin Activation PI3K->Cofilin PI3K->Proliferation Chemotaxis Chemotaxis Cofilin->Chemotaxis TIQ15 This compound TIQ15->CXCR4 Inhibits in_vivo_workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (CXCR4-expressing cancer cells) implantation 4. Tumor Cell Implantation cell_culture->implantation animal_model 2. Animal Model (Immunodeficient Mice) animal_model->implantation formulation 3. This compound Formulation treatment 6. Treatment Administration (this compound or Vehicle) formulation->treatment randomization 5. Tumor Growth & Randomization implantation->randomization randomization->treatment monitoring 7. Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 8. Endpoint Analysis (Tumor Excision & Weight) monitoring->endpoint histology 9. Histological Analysis (e.g., IHC for Ki-67) endpoint->histology data_analysis 10. Statistical Analysis & Interpretation histology->data_analysis

References

Validation & Comparative

A Head-to-Head Comparison of CXCR4 Antagonists: TIQ-15 versus AMD3100

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent CXCR4 antagonists, TIQ-15 and AMD3100 (Plerixafor). This document summarizes key performance data, details experimental methodologies for critical assays, and visualizes the underlying biological pathways and workflows.

Introduction to CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, with its unique ligand CXCL12 (also known as SDF-1), plays a critical role in numerous physiological and pathological processes. The CXCL12/CXCR4 signaling axis is integral to hematopoietic stem cell homing, immune cell trafficking, and organogenesis. Its dysregulation is implicated in various diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders. Consequently, antagonists that block this signaling pathway are of significant therapeutic interest.

AMD3100 (Plerixafor) is a first-in-class, FDA-approved CXCR4 antagonist used clinically to mobilize hematopoietic stem cells. This compound is a novel, potent tetrahydroisoquinoline-based allosteric antagonist of CXCR4. This guide provides a comparative analysis of their performance based on available preclinical data.

Quantitative Performance Comparison

The following tables summarize the in vitro potency of this compound and AMD3100 across various functional assays. Data is presented as IC50 values (the concentration of an antagonist that inhibits 50% of the maximal response).

Assay TypeThis compound (IC50)AMD3100 (Plerixafor) (IC50)Reference
Signaling Pathway Inhibition
SDF-1α-induced cAMP Reduction41 nM347 nM[1]
CXCL12-induced Ca²+ Flux3-10 nMNot directly compared[2]
β-arrestin Recruitment15-19 nMNot directly compared
Receptor Binding
¹²⁵I-SDF-1 Competitive Binding112 nM651 nM[3]
Functional Assays
HIV-1 (X4-tropic) Entry Inhibition13 nM~1-10 nM[4][5]
SDF-1α-mediated Chemotaxis176 nMNot directly compared

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action and Signaling Pathways

Upon binding of CXCL12, CXCR4 activates both G protein-dependent and -independent signaling cascades. Antagonists like this compound and AMD3100 physically bind to the CXCR4 receptor, preventing CXCL12 from binding and thereby inhibiting these downstream effects. AMD3100 interacts with acidic residues in the main ligand-binding pocket of CXCR4. This compound is described as an allosteric antagonist that can induce CXCR4 internalization.

CXCR4 Signaling Pathway

The diagram below illustrates the major signaling pathways activated by the CXCL12/CXCR4 axis and the point of inhibition by antagonists.

CXCR4_Signaling CXCR4 Signaling Pathway and Antagonist Inhibition CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates ERK MAPK/ERK CXCR4->ERK JAK_STAT JAK/STAT CXCR4->JAK_STAT Activates (G-protein independent) Antagonists This compound / AMD3100 Antagonists->CXCR4 Blocks PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K cAMP ↓ cAMP G_protein->cAMP Ca_flux ↑ Ca²⁺ Flux PLC->Ca_flux Akt Akt PI3K->Akt Cell_Response Cell Migration, Proliferation, Survival cAMP->Cell_Response Ca_flux->Cell_Response Akt->Cell_Response ERK->Cell_Response JAK_STAT->Cell_Response

CXCR4 Signaling and Antagonist Inhibition

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used to evaluate CXCR4 antagonists.

Transwell Cell Migration (Chemotaxis) Assay

This assay quantifies the ability of an antagonist to inhibit cell migration towards a chemoattractant gradient.

Materials:

  • CXCR4-expressing cells (e.g., Jurkat T-cells, cancer cell lines)

  • 24-well Transwell plates with inserts (e.g., 8.0 µm pore size)

  • Serum-free cell culture medium

  • Recombinant human CXCL12

  • CXCR4 antagonist (this compound or AMD3100)

  • Staining solution (e.g., 0.2% Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours prior to the assay. On the day of the assay, resuspend cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of the 24-well plate. Use medium without CXCL12 as a negative control.

    • Pre-incubate the cell suspension with various concentrations of the CXCR4 antagonist (or vehicle control) for 30-60 minutes at 37°C.

    • Add 100 µL of the treated cell suspension (1 x 10⁵ cells) to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. The duration should be optimized for the specific cell line.

  • Cell Staining and Quantification:

    • After incubation, remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane with Crystal Violet for 15-20 minutes.

    • Gently wash the inserts and allow them to air dry.

    • Visualize and count the migrated cells using an inverted microscope. Capture images from several random fields and calculate the average number of migrated cells per field for each condition.

Experimental Workflow: Transwell Migration Assay

Transwell_Workflow Transwell Migration Assay Workflow Start Start: Culture & Starve CXCR4+ Cells Prepare_Cells Prepare Cell Suspension (1x10^6 cells/mL) Start->Prepare_Cells Treat_Cells Pre-incubate Cells with Antagonist (30-60 min) Prepare_Cells->Treat_Cells Seed_Cells Add Treated Cells to Upper Chamber (Insert) Treat_Cells->Seed_Cells Setup_Plate Add CXCL12 to Lower Chamber Setup_Plate->Seed_Cells Incubate Incubate Plate (4-24 hours, 37°C) Seed_Cells->Incubate Remove_NonMigrated Remove Non-Migrated Cells from Insert Top Incubate->Remove_NonMigrated Stain Fix and Stain Migrated Cells on Insert Bottom Remove_NonMigrated->Stain Quantify Microscopy & Count Cells Stain->Quantify End End: Calculate % Inhibition Quantify->End

Transwell Migration Assay Workflow
Intracellular Calcium Flux Assay

This assay measures the ability of an antagonist to block the CXCL12-induced release of intracellular calcium, a key second messenger in CXCR4 signaling.

Materials:

  • CXCR4-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fluo-2 AM)

  • Assay buffer (e.g., HBSS)

  • Recombinant human CXCL12

  • CXCR4 antagonist (this compound or AMD3100)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Loading:

    • Resuspend cells in loading medium.

    • Load cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) and incubate for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice to remove excess dye and resuspend in assay buffer.

  • Assay Measurement:

    • Equilibrate the cells at 37°C for 30-60 minutes.

    • Acquire a baseline fluorescence reading for approximately 20 seconds using a flow cytometer or plate reader.

    • Add the CXCR4 antagonist at various concentrations and incubate for the desired time.

    • Stimulate the cells by adding a pre-determined concentration of CXCL12 (e.g., 500 nM).

    • Immediately record the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis: Calculate the percentage of calcium flux inhibition for each antagonist concentration relative to the positive control (CXCL12 only) and negative control (buffer only). Plot the dose-response curve to determine the IC50 value.

GloSensor™ cAMP Assay

This bioluminescence-based assay measures changes in intracellular cAMP levels, a downstream effect of Gαi-coupled receptor activation.

Materials:

  • Cells expressing a GloSensor™ cAMP biosensor and CXCR4

  • GloSensor™ cAMP Reagent

  • CO₂-independent medium

  • Forskolin (to stimulate adenylate cyclase)

  • CXCL12

  • CXCR4 antagonist (this compound or AMD3100)

  • Luminometer

Procedure:

  • Cell Preparation: Plate cells stably or transiently expressing the GloSensor™ biosensor in a microtiter plate.

  • Reagent Equilibration: Prepare an equilibration medium containing the GloSensor™ cAMP Reagent. Add this medium to the cells and incubate for approximately 2 hours at room temperature to allow the reagent to equilibrate within the cells.

  • Assay Protocol (for Gαi-coupled receptors):

    • To measure antagonist activity, pre-incubate the cells with varying concentrations of the antagonist (this compound or AMD3100) for 5-10 minutes.

    • Stimulate the cells with a mixture of CXCL12 and forskolin. CXCL12 binding to CXCR4 will inhibit the forskolin-induced cAMP production, leading to a lower luminescent signal. The antagonist will block this inhibition, restoring the luminescent signal.

    • Measure luminescence after 15-30 minutes.

  • Data Analysis: The potency of the antagonist is determined by its ability to reverse the CXCL12-mediated suppression of the forskolin-induced signal. Calculate IC50 values from the dose-response curve.

Conclusion

Based on the available in vitro data, this compound demonstrates greater potency than the benchmark antagonist AMD3100 in inhibiting CXCL12/CXCR4-mediated G-protein signaling, as evidenced by its significantly lower IC50 value in the cAMP reduction assay. Both molecules effectively antagonize CXCR4, but their distinct chemical structures and potential differences in binding modes—with this compound acting as an allosteric modulator—may confer different pharmacological profiles. The choice between these antagonists will depend on the specific research or therapeutic context, considering factors such as desired potency, potential for off-target effects, and in vivo pharmacokinetic and pharmacodynamic properties. The provided protocols offer a standardized framework for researchers to conduct their own comparative evaluations.

References

Synergistic HIV Inhibition: A Comparative Analysis of TIQ-15 and Maraviroc

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the combined antiviral effects of the novel CXCR4 antagonist TIQ-15 and the FDA-approved CCR5 inhibitor maraviroc reveals a potent synergistic relationship in combating HIV-1, particularly against CCR5-tropic strains. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, underlying mechanisms, and methodologies supporting this promising combination therapy.

The emergence of drug-resistant HIV strains and the presence of dual-tropic viruses that can utilize either the CXCR4 or CCR5 co-receptors for cellular entry necessitate the development of novel therapeutic strategies.[1][2] While maraviroc has been a clinical tool against CCR5-tropic HIV, no CXCR4 inhibitor has yet been approved for clinical use.[1][2] The novel tetrahydroisoquinoline-based compound, this compound, has emerged as a potent CXCR4 antagonist that also exhibits moderate inhibitory activity against CCR5-tropic viruses, making it a candidate for combination therapy.[1]

Mechanisms of Action: A Dual Blockade of HIV Entry

Maraviroc functions as a CCR5 co-receptor antagonist. It selectively and reversibly binds to the CCR5 co-receptor on the surface of CD4+ T-cells, preventing the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting the entry of CCR5-tropic HIV-1.

This compound is a novel allosteric CXCR4 antagonist that potently blocks the entry of CXCR4-tropic HIV-1 with an IC50 of 13 nM. Its mechanism involves the inhibition of SDF-1α/CXCR4 signaling and the downstream activation of cofilin through the Gαi pathway. This compound has also been shown to induce the internalization of the CXCR4 receptor. Notably, this compound demonstrates moderate inhibitory activity against CCR5-tropic HIV isolates, which contributes to its synergistic effect when combined with maraviroc.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between this compound and maraviroc against both CXCR4-tropic (HIV-1 IIIB) and CCR5-tropic (HIV-1 Ba-L) viruses was evaluated. The combination demonstrated a highly synergistic effect against the CCR5-tropic strain.

HIV-1 StrainTropismMean Antiviral Efficacy vs. HIV-1 Synergy/Antagonism Volume (nMmM²%)Interpretation
IIIBX436.8 / -0.26Additive / Not synergistic
Ba-LR5149 / -0.14Highly synergistic

Data sourced from a study by Zhou et al., published in PLOS Pathogens.

Experimental Protocols

The assessment of synergy between this compound and maraviroc was conducted using a checkerboard assay format.

Synergy Assay Protocol
  • Cell Culture: MAGI-CCR5 cells were utilized for the antiviral assays.

  • Virus Preparation: Pre-titered aliquots of HIV-1(IIIB) (CXCR4-tropic) and HIV-1(Ba-L) (CCR5-tropic) were used at a concentration of 0.001 TCID50/cell.

  • Drug Combination Matrix: A checkerboard plate format was established with five concentrations of maraviroc and eight concentrations of this compound in all possible combinations.

  • Incubation: The drug combinations were added to the MAGI-CCR5 cells.

  • Infection: The cells were then infected with the respective HIV-1 strains.

  • Data Analysis: Antiviral efficacy was evaluated in triplicate. The data was analyzed using the Prichard and Shipman MacSynergy II three-dimensional model to determine the synergy or antagonism of the drug combination.

Visualizing the Mechanisms and Workflow

To better understand the intricate processes involved, the following diagrams illustrate the signaling pathways of this compound and maraviroc, as well as the experimental workflow for the synergy analysis.

HIV_Entry_Inhibition cluster_virus HIV-1 cluster_tcell CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor gp120->CCR5 2. Binds (R5-tropic) CXCR4 CXCR4 Co-receptor gp120->CXCR4 2. Binds (X4-tropic) Maraviroc Maraviroc Maraviroc->CCR5 Binds to & blocks TIQ15 This compound TIQ15->CXCR4 Binds to & blocks Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells 1. Culture MAGI-CCR5 cells virus 2. Prepare HIV-1 strains (X4 and R5 tropic) cells->virus drugs 3. Prepare serial dilutions of this compound and Maraviroc virus->drugs checkerboard 4. Create checkerboard plate with drug combinations drugs->checkerboard add_cells 5. Add cells to plate checkerboard->add_cells infect 6. Infect cells with HIV-1 add_cells->infect incubate 7. Incubate infect->incubate measure 8. Measure antiviral efficacy incubate->measure analyze 9. Analyze data using MacSynergy II software measure->analyze

References

A Comparative Analysis of TIQ-15 and Other Leading CXCR4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of TIQ-15, a novel tetrahydroisoquinoline-based CXCR4 antagonist, with other prominent CXCR4 inhibitors, including Plerixafor (AMD3100), Motixafortide (BL-8040), and the T-140 analog BKT140. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of their relative performance based on available preclinical and clinical data.

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are pivotal in numerous physiological and pathological processes, including HIV entry, cancer progression, and stem cell trafficking.[1][2] Consequently, the development of CXCR4 inhibitors is a significant area of therapeutic research.[1][2] This guide synthesizes data from various studies to facilitate a comparative understanding of these key inhibitors.

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound and other selected CXCR4 inhibitors across various assays and models. It is important to note that these values are derived from different studies and direct head-to-head comparisons may not be available for all parameters.

Table 1: In Vitro Efficacy of CXCR4 Inhibitors

InhibitorAssayTarget/Cell LineIC50 / EC50Reference
This compound CXCR4 Ca2+ Flux-3 nM, 6 nM[3]
125I-SDF-1 Binding-112 nM
cAMP Production Inhibition-19 nM, 41 nM
β-arrestin Recruitment Inhibition-15 nM, 19 nM
HIV-1 Entry (Rev-CEM-GFP/Luc)HIV-1(NL4-3)13 nM
HIV-1 Entry (MAGI)HIV-1IIIB5 nM
ChemotaxisSDF-1α-induced T cell176 nM
Plerixafor (AMD3100) CXCR4 Antagonism-44 nM
cAMP Production Inhibition-347 nM
HIV-1 & HIV-2 Replication-1-10 nM
Motixafortide (BL-8040) CXCR4 Binding Affinity (Ki)-0.32 nM
CXCR4 Inhibition (IC50)-0.54-4.5 nM
BKT140 (T-140 analog) CXCR4 Binding Affinity-4 nM
CXCL12-mediated MigrationJurkat cells0.65 nM
CXCL12-mediated MigrationMouse splenocytes0.54 nM

Table 2: Preclinical and Clinical Observations

InhibitorModel/StudyIndicationKey FindingsReference
This compound In vitroHIV InfectionPotent inhibition of CXCR4-tropic and dual-tropic HIV isolates. Synergistic activity with Maraviroc against CCR5-tropic viruses.
Plerixafor (AMD3100) Xenograft ModelProstate Cancer (PC-3)Significantly inhibited tumor growth.
Orthotopic XenograftSmall Cell Lung CancerReduced primary tumor growth by 61% and suppressed metastasis by 43% as a monotherapy.
Clinical UseHematopoietic Stem Cell MobilizationFDA-approved for stem cell mobilization in patients with non-Hodgkin's lymphoma and multiple myeloma.
Motixafortide (BL-8040) Phase III GENESIS TrialMultiple Myeloma (Stem Cell Mobilization)70% of patients achieved target stem cell collection in up to 2 apheresis sessions vs 14.3% with G-CSF alone.
BKT140 (T-140 analog) Phase I StudyMultiple Myeloma (Stem Cell Mobilization)Safe and efficient stem cell mobilizer, enabling high CD34+ cell collection.
Xenograft ModelNon-Small Cell Lung CancerDelayed tumor development and augmented the effects of chemotherapy and radiotherapy.
In vivoBreast Cancer MetastasisPartial but significant reduction in pulmonary metastasis in SCID mice.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow.

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαi/Gβγ CXCR4->G_protein Activation CXCL12 CXCL12 CXCL12->CXCR4 Binding AC Adenylyl Cyclase G_protein->AC Inhibition PLC PLC G_protein->PLC Activation PI3K PI3K/Akt G_protein->PI3K Activation MAPK MAPK/ERK G_protein->MAPK Activation cAMP cAMP AC->cAMP Production Cell_Responses Cellular Responses (Migration, Proliferation, Survival) cAMP->Cell_Responses PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Induces PKC PKC DAG->PKC Activates Ca_flux->Cell_Responses PKC->Cell_Responses PI3K->Cell_Responses MAPK->Cell_Responses

CXCR4 Signaling Pathway

Experimental_Workflow_Migration_Assay cluster_prep Preparation cluster_assay Transwell Migration Assay cluster_analysis Analysis Cell_Culture 1. Culture Cancer Cells (e.g., MDA-MB-231) Starvation 2. Serum Starve Cells Cell_Culture->Starvation Setup 3. Seed Cells in Upper Chamber (with/without Inhibitor) Starvation->Setup Chemoattractant 4. Add CXCL12 to Lower Chamber Incubation 5. Incubate for 24-48h Chemoattractant->Incubation Staining 6. Fix and Stain Migrated Cells Incubation->Staining Quantification 7. Count Migrated Cells Staining->Quantification Comparison 8. Compare Inhibitor vs. Control Quantification->Comparison

Experimental Workflow for a Cell Migration Assay

Detailed Experimental Protocols

Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following CXCR4 activation.

  • Cell Preparation: Cells expressing CXCR4 are harvested and washed with a buffer.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the CXCR4 inhibitor (e.g., this compound) or a vehicle control.

  • Stimulation: The natural ligand, CXCL12 (SDF-1α), is added to stimulate the cells.

  • Data Acquisition: Changes in fluorescence intensity, corresponding to intracellular calcium levels, are measured over time using a fluorometric imaging plate reader or flow cytometer.

  • Analysis: The IC50 value is calculated by plotting the inhibition of the calcium response against the inhibitor concentration.

cAMP Production Assay

This assay determines the ability of a CXCR4 antagonist to block the Gαi-mediated inhibition of adenylyl cyclase.

  • Cell Preparation: CXCR4-expressing cells are cultured and prepared.

  • Forskolin Stimulation: Intracellular cAMP levels are stimulated using forskolin, an adenylyl cyclase activator.

  • Ligand and Inhibitor Treatment: Cells are treated with CXCL12 in the presence of varying concentrations of the CXCR4 inhibitor.

  • Cell Lysis and Detection: Cells are lysed, and cAMP levels are quantified using a competitive immunoassay, often employing a luminescent or fluorescent readout.

  • Analysis: The IC50 value is determined by measuring the reversal of CXCL12-induced cAMP reduction by the inhibitor.

Chemotaxis Assay (Transwell Migration Assay)

This assay assesses the ability of an inhibitor to block cell migration towards a chemoattractant.

  • Cell Preparation: The cells of interest (e.g., cancer cells, T cells) are serum-starved.

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with media containing CXCL12.

  • Cell Seeding: The prepared cells, pre-treated with different concentrations of the CXCR4 inhibitor or vehicle, are seeded into the upper chamber.

  • Incubation: The plate is incubated to allow cell migration through the membrane towards the CXCL12 gradient.

  • Quantification: Non-migrated cells on the upper side of the membrane are removed. Migrated cells on the lower side are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted stain.

  • Analysis: The percentage of migration inhibition is calculated relative to the control, and the IC50 is determined.

In Vivo Xenograft Model for Cancer Studies

This model evaluates the anti-tumor efficacy of a CXCR4 inhibitor in a living organism.

  • Cell Line and Animal Model: A suitable human cancer cell line (e.g., PC-3 for prostate cancer) and an immunocompromised animal model (e.g., nude mice) are selected.

  • Tumor Inoculation: A specific number of cancer cells are injected subcutaneously or orthotopically into the animals.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The treatment group receives the CXCR4 inhibitor (e.g., Plerixafor) via a specified route and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly. Animal body weight and general health are also monitored.

  • Endpoint and Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67). For metastasis studies, relevant organs are examined for secondary tumors.

Discussion and Conclusion

The available data indicates that this compound is a potent CXCR4 antagonist with strong anti-HIV activity. Its efficacy in inhibiting key signaling events such as calcium flux and cAMP production is comparable to or, in some cases, more potent than Plerixafor (AMD3100). For instance, this compound blocked SDF-1α-induced cAMP reduction with an IC50 value of 41 nM, whereas AMD3100 had an IC50 of 347 nM in the same assay.

Plerixafor, Motixafortide, and BKT140 have been more extensively studied in the context of oncology and stem cell mobilization. Motixafortide, in particular, has shown impressive results in a Phase III trial for hematopoietic stem cell mobilization in multiple myeloma patients, demonstrating a significant improvement over the standard of care. BKT140 has also shown promise in preclinical cancer models and early clinical studies for stem cell mobilization.

While direct comparative data for this compound in cancer models is not as readily available, its potent in vitro activity against CXCR4 signaling suggests potential therapeutic applications beyond HIV. However, a study noted that while this compound has good metabolic stability in human liver microsomes, its stability in rodent liver microsomes was unsatisfactory, which could pose challenges for preclinical in vivo studies in rodents. Furthermore, significant inhibition of CYP450 (2D6) by this compound was observed, which could limit its use in combination therapies.

References

TIQ-15: A Potent and Specific CXCR4 Antagonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Experimental Validation of TIQ-15's Specificity for the CXCR4 Receptor

For researchers and professionals in drug development, the rigorous validation of a compound's specificity for its intended target is paramount. This guide provides an objective comparison of this compound, a novel CXCR4 antagonist, with other known modulators of the CXCR4 and CCR5 receptors. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, substantiates the high specificity of this compound for the CXCR4 receptor.

Quantitative Comparison of Antagonist Activity

The following tables summarize the in vitro inhibitory activities of this compound and other relevant compounds against CXCR4 and CCR5 mediated cellular processes. This data highlights the potency and selectivity of this compound for its target.

Table 1: Comparative Inhibitory Activity (IC50) at the CXCR4 Receptor

Compound125I-SDF-1α Binding (nM)SDF-1α-mediated Calcium Flux (nM)SDF-1α-mediated cAMP Inhibition (nM)SDF-1α-mediated Chemotaxis (nM)β-Arrestin Recruitment (nM)HIV-1 (X4-tropic) Entry (nM)
This compound 112[1]5-10[1]41[1]176[1]19[1]13
AMD3100 65157234751--

Table 2: Comparative Inhibitory Activity (IC50) at the CCR5 Receptor

CompoundHIV-1 (R5-tropic) Entry
This compound Moderately active
Maraviroc 0.22 nM (gp120 binding)

Evidence of Specificity

Several key experimental findings underscore the specificity of this compound for the CXCR4 receptor:

  • No Inhibition of VSV-G Pseudotyped Virus: this compound did not inhibit the entry of HIV-1 pseudotyped with the Vesicular Stomatitis Virus G protein (VSV-G). This demonstrates that its antiviral activity is specific to CXCR4-mediated entry and not a general effect on endocytosis or post-entry viral replication steps.

  • No Effect on CD4 Receptor Levels: Treatment with this compound did not alter the cell surface expression levels of the CD4 receptor, the primary receptor for HIV-1. This indicates that its mechanism of action is not through the downregulation of this critical co-receptor.

  • Minimal Impact on CCR5: While showing moderate activity against some R5-tropic HIV-1 isolates, this compound does not significantly affect CCR5 surface density. Furthermore, it displays synergistic activity when co-dosed with the CCR5 antagonist Maraviroc, suggesting distinct mechanisms of action.

  • Off-Target Profile: Preliminary assessments indicate that this compound has minimal inhibitory effects against other chemokine receptors and the muscarinic acetylcholine receptor. A notable off-target interaction is the inhibition of the CYP450 2D6 enzyme.

CXCR4 Signaling Pathways

The interaction of the natural ligand, CXCL12 (SDF-1α), with CXCR4 initiates a cascade of intracellular signaling events that can be broadly categorized into G protein-dependent and G protein-independent pathways. This compound acts as an antagonist, blocking these downstream effects.

G Protein-Dependent Signaling

Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. The dissociation of the Gαi and Gβγ subunits triggers multiple downstream cascades, including the inhibition of adenylyl cyclase (leading to reduced cAMP levels), activation of the PI3K/Akt pathway, and the PLC/IP3-DAG pathway, which results in calcium mobilization. These pathways are crucial for cell migration, proliferation, and survival.

G_Protein_Dependent_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein Gαiβγ CXCR4->G_protein Activation G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC PLC IP3_DAG IP3 + DAG PLC->IP3_DAG PI3K PI3K Akt Akt PI3K->Akt G_alpha->AC Inhibition G_betagamma->PLC G_betagamma->PI3K Ca_flux ↑ Ca²⁺ Flux IP3_DAG->Ca_flux Cell_Response Migration, Proliferation, Survival Akt->Cell_Response Ca_flux->Cell_Response

G Protein-Dependent Signaling Pathway
G Protein-Independent Signaling

CXCR4 can also signal independently of G proteins, primarily through the recruitment of β-arrestin. Following ligand binding and phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the intracellular tail of CXCR4. This interaction mediates receptor desensitization and internalization, and can also initiate distinct signaling cascades, including the activation of the MAPK/ERK pathway. Additionally, CXCR4 has been shown to activate the JAK/STAT pathway in a G protein-independent manner.

G_Protein_Independent_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4_P P-CXCR4 CXCL12->CXCR4_P Binding & Phosphorylation beta_arrestin β-Arrestin CXCR4_P->beta_arrestin Recruitment JAK_STAT JAK/STAT Pathway CXCR4_P->JAK_STAT GRK GRK GRK->CXCR4_P Internalization Receptor Internalization beta_arrestin->Internalization ERK_pathway MAPK/ERK Pathway beta_arrestin->ERK_pathway Cell_Response Gene Transcription, Cellular Responses ERK_pathway->Cell_Response JAK_STAT->Cell_Response

G Protein-Independent Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to characterize CXCR4 antagonists.

Radioligand Binding Assay

This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing CXCR4 incubate Incubate membranes with [¹²⁵I]-SDF-1α and varying concentrations of this compound prep->incubate filter Separate bound and free radioligand by filtration incubate->filter measure Quantify radioactivity of bound [¹²⁵I]-SDF-1α filter->measure analyze Calculate IC50 value measure->analyze

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation: Homogenize cells expressing CXCR4 and isolate the membrane fraction by centrifugation.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-SDF-1α and serial dilutions of the test compound (e.g., this compound). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled SDF-1α).

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the natural ligand.

Protocol:

  • Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Incubation: Incubate the loaded cells with varying concentrations of the test compound.

  • Stimulation: Add a submaximal concentration of SDF-1α to stimulate calcium release from intracellular stores.

  • Measurement: Immediately measure the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition of the SDF-1α-induced calcium response for each concentration of the test compound and determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.

Chemotaxis_Assay_Workflow setup Set up Transwell plate with SDF-1α in the lower chamber preincubate Pre-incubate CXCR4-expressing cells with varying concentrations of this compound setup->preincubate add_cells Add pre-incubated cells to the upper chamber (insert) preincubate->add_cells incubate Incubate to allow cell migration add_cells->incubate quantify Quantify migrated cells in the lower chamber incubate->quantify analyze Calculate IC50 for migration inhibition quantify->analyze

Chemotaxis Assay Workflow

Protocol:

  • Assay Setup: Place a chemoattractant solution (SDF-1α in serum-free media) in the lower chamber of a Transwell plate.

  • Cell Preparation: Resuspend CXCR4-expressing cells in serum-free media and pre-incubate with different concentrations of the test compound.

  • Cell Seeding: Add the cell suspension to the upper chamber (insert) of the Transwell plate, which is separated from the lower chamber by a porous membrane.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration towards the chemoattractant.

  • Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix, stain, and count the cells that have migrated to the lower surface of the membrane or the bottom of the well.

  • Data Analysis: Determine the concentration of the test compound that inhibits cell migration by 50% (IC50).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated CXCR4 receptor, a key step in G protein-independent signaling and receptor internalization.

Protocol:

  • Cell Line: Use a cell line engineered to express CXCR4 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

  • Incubation: Treat the cells with the test compound at various concentrations.

  • Stimulation: Add SDF-1α to induce CXCR4 activation and subsequent β-arrestin recruitment.

  • Detection: Upon recruitment, the two protein fragments come into close proximity, forming a functional enzyme that can act on a chemiluminescent substrate. Measure the resulting light signal.

  • Data Analysis: Calculate the IC50 value for the inhibition of β-arrestin recruitment.

Conclusion

The comprehensive experimental data presented in this guide strongly supports the characterization of this compound as a potent and highly specific antagonist of the CXCR4 receptor. Its robust inhibitory activity across multiple functional assays, coupled with a lack of significant off-target effects at relevant concentrations, makes it a valuable tool for researchers investigating CXCR4 biology and a promising lead compound for the development of novel therapeutics targeting CXCR4-driven pathologies.

References

A Comparative Guide to HIV Entry Inhibitors: TIQ-15 vs. Established Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel HIV entry inhibitor TIQ-15 against two established entry inhibitors, AMD3100 and Maraviroc. The information presented is collated from preclinical studies and is intended to provide a comparative overview of their performance, supported by experimental data and methodologies.

Introduction to HIV Entry Inhibition

HIV entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T helper cells and macrophages. This initial binding induces a conformational change in gp120, enabling it to bind to a coreceptor, either CCR5 or CXCR4. This dual-receptor engagement triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Entry inhibitors are a class of antiretroviral drugs that thwart this process at various stages, representing a critical therapeutic strategy, particularly for treatment-experienced patients and in the context of evolving viral resistance.

This compound is a novel small-molecule antagonist of the CXCR4 coreceptor. It has demonstrated potent activity against HIV-1 strains that use this coreceptor for entry (X4-tropic viruses) and has also shown activity against dual-tropic viruses.[1][2] Notably, it exhibits synergistic effects when combined with CCR5 antagonists.[1]

AMD3100 (Plerixafor) is a well-characterized CXCR4 antagonist. While it effectively inhibits X4-tropic HIV-1, its development for HIV treatment was hampered by poor oral bioavailability and cardiovascular concerns.[3] It is currently approved for use as a hematopoietic stem cell mobilizer.

Maraviroc is a CCR5 antagonist and an approved antiretroviral drug. It is effective against HIV-1 strains that use the CCR5 coreceptor (R5-tropic viruses).[4]

Quantitative Performance Comparison

The following tables summarize the in vitro efficacy and cytotoxicity of this compound, AMD3100, and Maraviroc against various HIV-1 strains. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results. Direct head-to-head comparisons under identical conditions are limited.

Table 1: In Vitro Anti-HIV-1 Activity (IC50, nM)

InhibitorHIV-1 Strain (Tropism)Cell LineIC50 (nM)Reference
This compound NL4-3 (X4)Rev-CEM-GFP-Luc13
92UG046 (X4, Subtype D)PBMCs0.78
CMU02 (X4, Subtype EA)PBMCs2.16
93BR020 (Dual/Mixed, Subtype F)PBMCs1.08
91US001 (R5, Subtype B)PBMCs820
Ba-L (R5)MAGI-CCR5Synergistic with Maraviroc
AMD3100 IIIB, RF, NL4-3 (X4)PHA-stimulated blasts~1-10 ng/mL
HIV-1 LAI (X4)CEM-SS127
HIV-2 RODPHA-stimulated blasts~2-7 ng/mL
BaL, ADA, SF-162, JR-FL (R5)PHA-stimulated blasts>25 µg/mL (inactive)
Maraviroc Ba-L (R5)VariousPotent (low nM range)
JRFL (R5)CHO/HeLa-P40.22
43 primary isolates (R5)VariousGeometric mean 2.0
X4-tropic strainsVariousInactive

Table 2: In Vitro Cytotoxicity (CC50, µM)

InhibitorCell LineCC50 (µM)Reference
This compound Rev-CEM-GFP-Luc>50
PBMCs36
AMD3100 CEM-SS>10
Various>100 µg/mL
Maraviroc VariousNo detectable cytotoxicity at effective concentrations

Mechanism of Action and Signaling Pathways

The inhibitors discussed target different coreceptors in the HIV entry pathway. The following diagrams illustrate their points of intervention.

HIV_Entry_Pathway cluster_virus HIV-1 cluster_cell Host Cell (CD4+ T-cell) cluster_inhibitors Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Coreceptor gp120->CCR5 2a. R5-tropic Binding CXCR4 CXCR4 Coreceptor gp120->CXCR4 2b. X4-tropic Binding gp41 gp41 Membrane gp41->Membrane Membrane Fusion CD4->gp120 Conformational Change CCR5->gp41 3a. Fusion CXCR4->gp41 3b. Fusion Maraviroc Maraviroc Maraviroc->CCR5 Blocks gp120 binding TIQ15 This compound TIQ15->CXCR4 Allosteric Antagonist AMD3100 AMD3100 AMD3100->CXCR4 Antagonist

Caption: HIV-1 entry pathway and points of inhibition by Maraviroc, this compound, and AMD3100.

This compound acts as an allosteric antagonist of CXCR4, meaning it binds to a site on the receptor distinct from the binding site of the natural ligand, SDF-1α (also known as CXCL12). This binding prevents the conformational changes in CXCR4 necessary for HIV-1 gp120 interaction and subsequent viral entry. Furthermore, this compound has been shown to induce the internalization of the CXCR4 receptor, further reducing its availability on the cell surface. The inhibition of SDF-1α/CXCR4 signaling also impacts downstream pathways, including cAMP production and cofilin activation.

TIQ15_Signaling SDF1a SDF-1α (CXCL12) CXCR4 CXCR4 SDF1a->CXCR4 Binds Gai Gαi CXCR4->Gai Activates HIV_entry HIV-1 Entry CXCR4->HIV_entry Mediates TIQ15 This compound TIQ15->CXCR4 Binds allosterically Internalization CXCR4 Internalization TIQ15->Internalization TIQ15->HIV_entry Inhibits AC Adenylyl Cyclase Gai->AC Inhibits Cofilin Cofilin Activation Gai->Cofilin cAMP ↓ cAMP AC->cAMP Internalization->CXCR4 Reduces surface expression

Caption: this compound mechanism of action on CXCR4 signaling and HIV-1 entry.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of HIV entry inhibitors. Specific details may vary between studies.

HIV-1 Entry Inhibition Assay (Pseudovirus-based)

This assay quantifies the ability of a compound to inhibit viral entry using non-replicating pseudoviruses.

Experimental Workflow:

Pseudovirus_Assay_Workflow start Start step1 1. Seed target cells (e.g., TZM-bl) in 96-well plates start->step1 step2 2. Prepare serial dilutions of inhibitor (e.g., this compound) step1->step2 step3 3. Pre-incubate cells with inhibitor for 1 hour step2->step3 step4 4. Add HIV-1 Env-pseudotyped virus (e.g., expressing luciferase) step3->step4 step5 5. Incubate for 48-72 hours step4->step5 step6 6. Lyse cells and measure luciferase activity step5->step6 step7 7. Calculate IC50 value step6->step7 end End step7->end

Caption: Workflow for a typical HIV-1 pseudovirus entry inhibition assay.

Detailed Methodology:

  • Cell Culture: Target cells, such as TZM-bl cells which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates and cultured overnight.

  • Compound Preparation: The test inhibitor is serially diluted to a range of concentrations in cell culture medium.

  • Pre-incubation: The culture medium is removed from the cells and replaced with the medium containing the diluted inhibitor. The plates are incubated for approximately 1 hour at 37°C.

  • Infection: A predetermined amount of HIV-1 envelope-pseudotyped virus is added to each well. These pseudoviruses are typically generated by cotransfecting 293T cells with an HIV-1 proviral plasmid that is envelope-deficient and carries a reporter gene (e.g., luciferase), and a second plasmid expressing the desired HIV-1 envelope glycoprotein.

  • Incubation: The plates are incubated for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

  • Quantification: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to untreated virus control wells. The 50% inhibitory concentration (IC50) is determined by fitting the dose-response curve to a non-linear regression model.

Cytotoxicity Assay (e.g., MTS Assay)

This assay assesses the toxicity of the compound to the host cells.

Experimental Workflow:

Cytotoxicity_Assay_Workflow start Start step1 1. Seed cells in 96-well plates start->step1 step2 2. Add serial dilutions of inhibitor step1->step2 step3 3. Incubate for the same duration as the inhibition assay step2->step3 step4 4. Add MTS reagent step3->step4 step5 5. Incubate for 1-4 hours step4->step5 step6 6. Measure absorbance at 490 nm step5->step6 step7 7. Calculate CC50 value step6->step7 end End step7->end

Caption: Workflow for a typical cell viability (cytotoxicity) assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a similar density to the inhibition assay.

  • Compound Addition: Serial dilutions of the inhibitor are added to the wells.

  • Incubation: The plates are incubated for a duration that matches the viral inhibition assay to accurately reflect the cytotoxicity under the same experimental conditions.

  • Reagent Addition: An MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] or similar metabolic activity reagent is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured using a spectrophotometer at a wavelength of approximately 490 nm.

  • Data Analysis: The percentage of cytotoxicity is calculated for each concentration relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Conclusion

This compound is a promising new HIV entry inhibitor with potent activity against X4-tropic and dual-tropic HIV-1 strains. Its distinct allosteric mechanism of action on the CXCR4 receptor and its synergistic activity with the CCR5 antagonist Maraviroc suggest its potential as a valuable addition to the antiretroviral arsenal. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a foundation for researchers to evaluate and contextualize the performance of this compound relative to other HIV entry inhibitors.

References

Navigating HIV-1 Entry Inhibition: A Comparative Guide to TIQ-15 and its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of TIQ-15, a novel CXCR4 antagonist, with other HIV-1 entry inhibitors. By examining its mechanism of action, inhibitory activity, and potential for cross-resistance, this document serves as a critical resource for understanding the therapeutic landscape of HIV-1 entry inhibition.

This compound is a novel, potent, and orally bioavailable small molecule that functions as an allosteric antagonist of the CXCR4 co-receptor, a key portal for X4-tropic HIV-1 entry into host cells.[1][2] Its unique properties and mechanism of action position it as a promising candidate for antiretroviral therapy, particularly in combination with other drugs. This guide delves into the available experimental data to compare this compound's performance against other entry inhibitors, with a focus on its potential to overcome existing resistance mechanisms.

Comparative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against a range of HIV-1 isolates, including those with X4, R5, and dual tropism. Its efficacy is particularly pronounced against X4-tropic strains, which are often associated with later stages of HIV-1 infection and faster disease progression.

Table 1: Inhibitory Activity of this compound against various HIV-1 strains
HIV-1 Strain/IsolateTropismAssay Cell LineIC50 (nM)Reference
NL4-3X4Rev-CEM-GFP-Luc13[1]
Clinical Isolate 1X4PBMCs~1[1]
Clinical Isolate 2X4PBMCs~10[1]
Clinical Isolate 3R5PBMCs~100
Clinical Isolate 4R5PBMCs~1000
Clinical Isolate 5Dual (X4R5)PBMCs~10

As shown in Table 1, this compound is a potent inhibitor of X4-tropic HIV-1, with IC50 values in the low nanomolar range. While it also exhibits activity against R5-tropic and dual-tropic viruses, its potency is more moderate against strains that exclusively use the CCR5 co-receptor.

Synergistic Activity with Maraviroc

A significant finding is the synergistic antiviral activity of this compound when used in combination with maraviroc, a CCR5 antagonist. This suggests that a dual-antagonist approach targeting both CXCR4 and CCR5 could be a highly effective strategy for suppressing a broad range of HIV-1 variants and preventing viral escape.

Table 2: Synergistic Anti-HIV-1 Activity of this compound and Maraviroc
HIV-1 StrainTropismCombination Effect
BaLR5Synergistic

The synergy observed between this compound and maraviroc highlights the potential for combination therapies that could lead to more durable viral suppression and a higher barrier to resistance.

Mechanism of Action and Potential for Overcoming Resistance

This compound functions by binding to the CXCR4 receptor and inducing its internalization, thereby preventing the HIV-1 envelope protein gp120 from engaging with the receptor and initiating viral entry. This allosteric antagonism is a key feature that may contribute to its distinct resistance profile compared to other CXCR4 antagonists.

Comparison with AMD3100

AMD3100 (Plerixafor) is another well-characterized CXCR4 antagonist. While both this compound and AMD3100 target CXCR4, studies suggest they may interact with the receptor differently. For instance, in assays measuring the inhibition of SDF-1α-induced cAMP reduction, this compound was found to be more potent than AMD3100. Furthermore, mutational analyses of the CXCR4 receptor suggest that this compound and another CXCR4 antagonist, IT1t, have different key interaction residues, indicating distinct binding modes. This difference in binding could be crucial in overcoming resistance mutations that affect one drug but not the other.

dot

Experimental_Workflow cluster_PBMC PBMC Preparation cluster_Infection Infection Protocol cluster_Analysis Data Analysis PBMC_Isolation Isolate PBMCs PBMC_Stimulation Stimulate with PHA & IL-2 PBMC_Isolation->PBMC_Stimulation Drug_Treatment Pre-treat with this compound PBMC_Stimulation->Drug_Treatment Viral_Infection Infect with HIV-1 Drug_Treatment->Viral_Infection RT_Assay Measure RT Activity Viral_Infection->RT_Assay IC50_Calc Calculate IC50 RT_Assay->IC50_Calc

References

comparative analysis of TIQ-15 and plerixafor (AMD3100)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of TIQ-15 and Plerixafor (AMD3100): Potent CXCR4 Antagonists

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its exclusive ligand, stromal cell-derived factor-1α (SDF-1α, or CXCL12), form a critical signaling axis involved in a multitude of physiological and pathological processes. This axis governs hematopoietic stem cell (HSC) homing and retention in the bone marrow, guides immune cell trafficking, and is implicated in developmental pathways.[1][2][3] However, its dysregulation is a key factor in various diseases, including HIV-1 entry into T-cells, cancer metastasis, and inflammatory disorders.[4][5]

This has made CXCR4 a prime therapeutic target. Plerixafor (AMD3100), a bicyclam derivative, is the first-in-class CXCR4 antagonist approved for clinical use. It is primarily used in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize HSCs from the bone marrow to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma. This compound is a novel, potent tetrahydroisoquinoline-based allosteric antagonist of CXCR4. Initially investigated for its anti-HIV properties, its distinct structure and mechanism present a valuable alternative for targeting the CXCR4/SDF-1α axis.

This guide provides a detailed comparative analysis of this compound and plerixafor, focusing on their mechanism of action, performance in key functional assays supported by experimental data, and detailed protocols for researchers in drug development.

Mechanism of Action

Both plerixafor and this compound function by inhibiting the interaction between SDF-1α and its receptor, CXCR4.

Plerixafor (AMD3100) is a selective, reversible antagonist of CXCR4. It binds to a pocket within the transmembrane helices of the receptor, specifically interacting with key acidic residues (Asp171, Asp262, and Glu288). This binding physically blocks SDF-1α from docking with and activating the receptor. By disrupting this interaction in the bone marrow, plerixafor inhibits the retention signals that anchor HSCs, leading to their rapid mobilization into the peripheral circulation. This blockade also prevents CXCR4-mediated signaling events such as G-protein activation, intracellular calcium flux, and chemotaxis.

This compound is described as a novel allosteric CXCR4 antagonist. It effectively blocks SDF-1α/CXCR4 signaling, inhibiting downstream pathways like Gαi-based signaling, cAMP production, and cofilin activation. A distinguishing feature of this compound is its ability to induce the internalization of the CXCR4 receptor at higher concentrations, a mechanism not typically associated with plerixafor. This suggests this compound may act through a novel allosteric site, offering a different mode of receptor inhibition.

CXCR4 Signaling Pathway and Antagonist Inhibition

The diagram below illustrates the canonical CXCR4 signaling pathway upon activation by its ligand SDF-1α and the points of inhibition by antagonists like plerixafor and this compound.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular SDF-1a SDF-1α (CXCL12) CXCR4 CXCR4 Receptor Gai Gαi CXCR4->Gai Activates PLC PLC Gai->PLC AC Adenylyl Cyclase Gai->AC Inhibits Cofilin Cofilin Activation Gai->Cofilin PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux ↑ Ca²⁺ Flux IP3->Ca_Flux Migration Cell Migration & Chemotaxis Ca_Flux->Migration Cofilin->Migration Plerixafor Plerixafor (AMD3100) Plerixafor->CXCR4 Blocks TIQ15 This compound TIQ15->CXCR4 Blocks (Allosteric)

CXCR4 signaling pathway and points of antagonist inhibition.

Comparative Performance: Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) and other quantitative metrics for this compound and plerixafor from various functional assays. It is important to note that these values were determined in different studies and experimental systems, which can influence direct comparisons.

Table 1: In Vitro Inhibition of CXCR4 Signaling and Function
AssayThis compoundPlerixafor (AMD3100)Reference(s)
SDF-1α/Forskolin-induced cAMP Production IC50 ≈ 10-20 nM (estimated)IC50 ≈ 100-200 nM (estimated)
CXCL12-mediated Calcium (Ca²⁺) Flux IC50 = 5-10 nMNot explicitly stated in cited studies
¹²⁵I-SDF-1α Binding Inhibition IC50 = 112 nMIC50 = 44 nM
SDF-1α-mediated Chemotaxis Inhibits migrationIC50 = 5.7 nM
Beta-arrestin Recruitment Inhibition IC50 = 19 nMNot available
Table 2: Anti-HIV Activity
AssayThis compoundPlerixafor (AMD3100)Reference(s)
HIV-1 (X4-tropic) Entry Inhibition IC50 = 13 nMEC50 = 1-10 nM
NefM1-CXCR4 Depolarization Inhibition IC50 = 1 nMIC50 = 474 nM

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize CXCR4 antagonists.

SDF-1α-Mediated Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells toward a chemoattractant (SDF-1α).

  • Cell Type: Resting CD4+ T cells or other CXCR4-expressing cells (e.g., CCRF-CEM).

  • Apparatus: Transwell migration plates (e.g., 5 µm pore size).

  • Protocol:

    • Isolate and prepare a single-cell suspension of resting CD4+ T cells.

    • Pre-treat cells with various concentrations of the antagonist (e.g., this compound from 640 pM to 50 µM) or vehicle control (e.g., 1% DMSO) for 1 hour at 37°C.

    • Add assay medium containing a specific concentration of SDF-1α (e.g., 50 nM) to the lower chamber of the Transwell plate.

    • Add the pre-treated cells to the upper chamber (the insert).

    • Incubate the plate for a defined period (e.g., 3-4 hours) at 37°C in a CO₂ incubator to allow cell migration.

    • Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo).

    • Calculate the percentage of migrating cells relative to the positive control (SDF-1α alone) and determine the IC50 value of the antagonist.

Calcium (Ca²⁺) Flux Assay

This assay measures changes in intracellular calcium concentration following receptor activation, a key downstream event in CXCR4 signaling.

  • Cell Type: CXCR4-expressing cells (e.g., CCRF-CEM).

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM), SDF-1α.

  • Protocol:

    • Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.

    • Aliquot cells into a microplate and add various concentrations of the test antagonist (e.g., this compound) or vehicle control.

    • Measure the baseline fluorescence using a plate reader equipped for kinetic reading.

    • Inject SDF-1α into the wells to stimulate the CXCR4 receptor.

    • Immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to the influx of intracellular calcium.

    • The inhibitory effect of the antagonist is determined by the reduction in the peak fluorescence signal compared to the control. Calculate IC50 values from the dose-response curve.

HIV-1 Entry Inhibition Assay

This assay quantifies the ability of a compound to block the entry of CXCR4-tropic (X4-tropic) HIV-1 into target cells.

  • Cell Type: Reporter cell line expressing CD4, CXCR4, and a reporter gene under the control of the HIV-1 LTR (e.g., Rev-CEM-GFP-Luc).

  • Virus: CXCR4-tropic HIV-1 strain (e.g., HIV-1 NL4-3).

  • Protocol:

    • Plate the reporter cells in a multi-well plate.

    • Pre-treat the cells with serial dilutions of the antagonist (e.g., this compound) or a control compound for 1 hour at 37°C.

    • Add a standardized amount of HIV-1 virus stock to the wells.

    • Incubate for 2 hours to allow for viral entry.

    • Wash the cells to remove the virus and unbound compound.

    • Culture the cells for 48-72 hours to allow for the expression of the reporter gene (e.g., GFP or Luciferase).

    • Quantify the reporter gene expression. For GFP, this can be done via flow cytometry; for luciferase, a luminometer is used after adding the appropriate substrate.

    • Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.

Experimental Workflow: Chemotaxis Assay

The diagram below outlines the general workflow for the SDF-1α-mediated chemotaxis assay.

cluster_C Transwell Detail A 1. Cell Preparation (CXCR4+ Cells) B 2. Pre-incubation (1 hr, 37°C) A->B C 3. Assay Setup (Transwell Plate) B->C D 4. Incubation (3-4 hrs, 37°C) C->D C_detail Upper Chamber: Cells + Antagonist Lower Chamber: SDF-1α E 5. Cell Quantification D->E F 6. Data Analysis (Calculate IC50) E->F Antagonist Antagonist (this compound or Plerixafor) Antagonist->B SDF1a SDF-1α (Chemoattractant) SDF1a->C

A typical workflow for an in vitro chemotaxis inhibition assay.

Conclusion

Both plerixafor and this compound are potent and selective antagonists of the CXCR4 receptor, but they exhibit distinct pharmacological profiles. Plerixafor is a well-established benchmark compound, clinically approved for HSC mobilization, that acts as a competitive, reversible antagonist. Its efficacy in disrupting the SDF-1α/CXCR4 axis is extensively documented.

This compound emerges as a highly potent, next-generation antagonist with a potentially novel allosteric mechanism of action that includes receptor downregulation. Quantitative data from in vitro assays, particularly those measuring inhibition of HIV entry and downstream signaling events like calcium flux, suggest that this compound may be more potent than plerixafor in certain contexts. However, a direct, comprehensive side-by-side comparison in a full panel of standardized assays, including in vivo models for applications like stem cell mobilization or cancer therapy, is necessary to fully delineate their comparative advantages. The data and protocols presented here provide a foundational guide for researchers to design and interpret such critical experiments.

References

A Head-to-Head Comparison of TIQ-15 and its Analogs as CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of TIQ-15 and other tetrahydroisoquinoline (TIQ) analogs that have been investigated for their antagonist activity against the C-X-C chemokine receptor type 4 (CXCR4). The information presented is intended to support researchers and drug development professionals in their evaluation of these compounds for potential therapeutic applications, including in HIV-1 infection and cancer.

Performance Data of this compound and Analogs

The following tables summarize the in vitro activities of this compound and a selection of its analogs. The data has been compiled from various studies to provide a comparative overview of their potency and other relevant pharmacological properties.

Table 1: CXCR4 Antagonist Activity
CompoundCXCR4 Ca2+ Flux IC50 (nM)HIV-1 Entry IC50 (nM)SDF-1α Binding IC50 (nM)β-Arrestin Recruitment IC50 (nM)Chemotaxis IC50 (nM)cAMP Inhibition IC50 (nM)
This compound 7131121917641
AMD3100 -----347
IT1t ------
Compound 15a 33-----
(S)-8 6-----
(S)-13 11-----
16a 62-----
16c 24-----

Note: "-" indicates data not available in the reviewed literature.

Table 2: Pharmacokinetic and Safety Profile
CompoundCYP450 2D6 Inhibition IC50 (μM)Human Liver Microsomal Stability (% remaining after 10 min)Rat Liver Microsomal Stability (% remaining after 10 min)Mouse Liver Microsomal Stability (% remaining after 10 min)
This compound 0.32773717
AMD11070 ----
Compound 15a >10---
(S)-8 -91339
(S)-13 -8472
16a -977779
16c -7915

Note: "-" indicates data not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental assays cited in this guide.

TIQ15_Signaling_Pathway cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein Gαi/βγ CXCR4->G_protein Activates HIV_Entry HIV Entry CXCR4->HIV_Entry Mediates AC Adenylyl Cyclase G_protein->AC Inhibits Cofilin_Pathway Rac1/PAK/LIMK/Cofilin Pathway G_protein->Cofilin_Pathway Activates SDF1a SDF-1α SDF1a->CXCR4 Binds & Activates TIQ15 This compound TIQ15->CXCR4 Binds & Inhibits TIQ15->HIV_Entry Blocks cAMP cAMP AC->cAMP Produces Chemotaxis Chemotaxis Cofilin_Pathway->Chemotaxis Leads to Experimental_Workflow cluster_CaFlux Calcium Flux Assay cluster_Chemotaxis Chemotaxis Assay cluster_HIV HIV Entry Assay Ca1 Load cells with calcium indicator dye Ca2 Incubate with TIQ analog Ca1->Ca2 Ca3 Stimulate with SDF-1α Ca2->Ca3 Ca4 Measure intracellular calcium levels Ca3->Ca4 Ch1 Place cells in upper chamber of Transwell Ch2 Add TIQ analog to cells Ch1->Ch2 Ch3 Add SDF-1α to lower chamber Ch2->Ch3 Ch4 Incubate and count migrated cells Ch3->Ch4 H1 Pre-incubate target cells with TIQ analog H2 Infect cells with HIV-1 pseudovirus H1->H2 H3 Culture for 48-72h H2->H3 H4 Measure reporter gene (e.g., Luciferase) activity H3->H4

Safety Operating Guide

Essential Safety and Logistical Information for Handling TIQ-15

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides crucial guidance on the safe handling and disposal of TIQ-15, a potent and selective CXCR4 antagonist intended for research use only.

This compound is a bioactive small molecule that requires careful handling to ensure personnel safety and prevent contamination.[1][2][3] While it is shipped as a non-hazardous chemical under ambient temperatures, its potent biological activity necessitates the use of appropriate personal protective equipment (PPE) and adherence to strict laboratory protocols.[1] This guide outlines the essential operational and disposal procedures to build a foundation of safety and trust in your laboratory's chemical handling practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Chemical FormulaC23H32N4
Molecular Weight364.54 g/mol [1]
AppearanceSolid Powder
Purity>98% (HPLC)
Solubility10 mM in DMSO
Storage ConditionsShort term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the procedures being performed. However, the following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryMinimum Requirement
Hand Protection Double-gloving with nitrile gloves is recommended. Ensure gloves are compatible with any solvents being used.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A dedicated laboratory coat. Consider a disposable gown for procedures with a higher risk of splashing.
Respiratory Protection Not generally required if handled in a certified chemical fume hood. If weighing the solid form outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is recommended.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate PPE (see table above)

  • Certified Chemical Fume Hood

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Preparation: Don all required PPE and perform all subsequent steps within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound solid powder. If weighing is necessary, it must be done in a chemical fume hood to avoid inhalation of the powder.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration.

  • Mixing: Gently vortex the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, clearly labeled tubes or vials. Store at -20°C for long-term use.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

TIQ15_Workflow prep Preparation - Don PPE - Work in Fume Hood handling Handling - Weighing - Solubilization - Experimentation prep->handling decontamination Decontamination - Clean workspace - Sanitize equipment handling->decontamination disposal Waste Disposal decontamination->disposal liquid_waste Liquid Waste (e.g., unused solution) - Collect in designated  hazardous waste container disposal->liquid_waste solid_waste Solid Waste (e.g., contaminated gloves, tubes) - Collect in designated  biohazard/chemical waste bags disposal->solid_waste

Safe Handling and Disposal Workflow for this compound.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be placed in a designated biohazard or chemical waste bag for incineration.

Never dispose of this compound or its waste down the drain. Always follow your institution's specific guidelines for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TIQ-15
Reactant of Route 2
TIQ-15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.